Gumelutamide monosuccinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2842844-51-1 |
|---|---|
Formule moléculaire |
C26H27ClN6O5 |
Poids moléculaire |
539.0 g/mol |
Nom IUPAC |
butanedioic acid;2-chloro-4-[4-[[5-(2-hydroxypropan-2-yl)-2-pyridinyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]benzonitrile |
InChI |
InChI=1S/C22H21ClN6O.C4H6O4/c1-22(2,30)15-4-6-20(25-11-15)28-21-17-7-8-29(12-19(17)26-13-27-21)16-5-3-14(10-24)18(23)9-16;5-3(6)1-2-4(7)8/h3-6,9,11,13,30H,7-8,12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
JIFMEUAPBHBCSF-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Dual-Pronged Mechanism of Action of Gumelutamide (TAS3681): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gumelutamide, also known as TAS3681, is a novel, orally bioavailable, nonsteroidal antiandrogen agent under investigation for the treatment of prostate cancer, particularly in cases of resistance to current therapies. It exhibits a unique, dual mechanism of action that distinguishes it from other second-generation antiandrogens. This technical guide provides an in-depth exploration of the molecular mechanisms, preclinical and clinical data, and experimental methodologies associated with Gumelutamide.
While the query specified "Gumelutamide monosuccinate," publicly available scientific literature and clinical trial information predominantly refer to the active moiety as Gumelutamide or TAS3681. The exact salt form used in clinical development has not been widely disclosed in the reviewed materials. Therefore, this guide focuses on the pharmacological properties of Gumelutamide (TAS3681).
Core Mechanism of Action: A Dual-Pronged Attack on Androgen Receptor Signaling
Gumelutamide functions as a potent and selective pure antagonist of the androgen receptor (AR). Its primary mechanism involves two distinct but complementary actions:
-
Competitive Inhibition of the Androgen Receptor: Like other antiandrogens, Gumelutamide competitively binds to the ligand-binding domain (LBD) of the AR. This direct competition prevents the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the subsequent conformational changes required for receptor activation.
-
Downregulation of Androgen Receptor Expression: Uniquely, Gumelutamide also promotes the downregulation of both full-length AR (AR-FL) and its constitutively active splice variants (AR-Vs), most notably AR-V7.[1][2][3][4][5] This reduction in the total cellular pool of AR protein, including variants that can drive resistance to other antiandrogens, is a key differentiator of Gumelutamide's activity.
This dual mechanism not only blocks androgen-dependent signaling but also mitigates resistance mechanisms driven by AR overexpression and the emergence of AR-Vs.[1][2]
Preclinical Data
In Vitro Efficacy
Preclinical studies have demonstrated Gumelutamide's potent activity in various prostate cancer cell lines, including those resistant to second-generation antiandrogens like enzalutamide (B1683756).
Table 1: In Vitro Activity of Gumelutamide (TAS3681)
| Assay | Cell Line | Target | Gumelutamide (TAS3681) IC50 | Comparator (Enzalutamide) IC50 | Reference |
| AR Transcriptional Activity | COS-7 (transfected with wild-type AR) | Wild-Type AR | ~10-100 nM | ~10-100 nM | [4] |
| AR Transcriptional Activity | LNCaP (endogenous T878A mutant AR) | T878A Mutant AR | ~10-100 nM | >1000 nM | [4] |
| Cell Proliferation | VCaP (AR overexpression) | Endogenous AR | Potent Inhibition | Less Effective | [1][2] |
| Cell Proliferation | Enzalutamide-Resistant Cells (with AR-V7) | Endogenous AR & AR-V7 | Strong Antitumor Efficacy | Ineffective | [1] |
In Vivo Efficacy
In xenograft models of prostate cancer, Gumelutamide has shown significant antitumor activity, particularly in models expressing AR-V7, which are typically resistant to enzalutamide.[1][2]
Clinical Data
A first-in-human, Phase 1 clinical trial (NCT02566772) evaluated the safety, tolerability, and preliminary efficacy of Gumelutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) who were refractory to abiraterone (B193195) and/or enzalutamide and chemotherapy.[6][7]
Table 2: Summary of Phase 1 Clinical Trial Results for Gumelutamide (TAS3681)
| Parameter | Finding | Reference |
| Patient Population | Heavily pretreated mCRPC patients (median of 6 prior lines of therapy) | [6] |
| Dosing | Dose escalation from 25 mg QD to 1000 mg QD and 300-400 mg BID | [6] |
| Recommended Phase 2 Dose | 300 mg BID | [6] |
| Safety and Tolerability | Manageable safety profile. Most common treatment-related adverse events were nausea, hyperbilirubinemia, fatigue, vomiting, and diarrhea. | [6] |
| Antitumor Activity | Confirmed PSA declines of >50% observed. Tumor response rate of 23.1% in the 600 mg QD cohort and 22.2% in the 300 mg BID cohort. | [6] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway Inhibition by Gumelutamide
Caption: Gumelutamide's dual action on the AR pathway.
Experimental Workflow: AR Transcriptional Activity Assay
References
- 1. TAS3681, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAS3681, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. proteomic.datacommons.cancer.gov [proteomic.datacommons.cancer.gov]
- 7. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Bicalutamide
Disclaimer: Initial searches for "Gumelutamide monosuccinate" did not yield any publicly available scientific literature, patents, or clinical trial information. It is highly probable that the requested compound name is a typographical error. Based on phonetic similarity and the context of drug development, this guide will focus on Bicalutamide , a well-established nonsteroidal antiandrogen. No information was found regarding a "monosuccinate" salt form of Bicalutamide.
This technical guide provides a comprehensive overview of the synthesis, characterization, mechanism of action, and clinical relevance of Bicalutamide, intended for researchers, scientists, and drug development professionals.
Introduction
Bicalutamide, sold under the brand name Casodex among others, is a nonsteroidal antiandrogen (NSAA) medication primarily used in the treatment of prostate cancer.[1][2] It functions by competitively inhibiting the action of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), at the androgen receptor (AR).[1][3][4] This guide details the chemical synthesis of Bicalutamide, its analytical characterization, and its biological mode of action.
Synthesis of Bicalutamide
Several synthetic routes for Bicalutamide have been reported since its initial development. The original synthesis and a more recent, efficient two-step synthesis are outlined below.
Original Multistep Synthesis
The first published synthesis of Bicalutamide involves a multi-step process starting from 3-trifluoromethyl-4-cyanoaniline.[5]
Experimental Protocol:
-
Amide Formation: 3-Trifluoromethyl-4-cyanoaniline is reacted with methacryloyl chloride to form N-(3-trifluoromethyl-4-cyanophenyl)methacrylamide.[5]
-
Epoxidation: The resulting acrylamide (B121943) is then treated with an oxidizing agent, such as a peracid, to form the corresponding epoxide.[5]
-
Thiol Addition: The epoxide ring is opened by reaction with 4-fluorothiophenol, yielding a thioether intermediate.[5]
-
Oxidation: The final step involves the oxidation of the thioether to a sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), which yields Bicalutamide.[1][5]
A schematic of this synthesis pathway is presented below.
Caption: Original multi-step synthesis of Bicalutamide.
Efficient Two-Step Synthesis
A more recent and efficient synthesis route produces Bicalutamide in two steps with a higher overall yield.[6]
Experimental Protocol:
-
Keto-amide Formation: 4-Cyano-3-trifluoromethylaniline is reacted with pyruvate (B1213749) and thionyl chloride in dimethylacetamide (DMA) to generate an α-keto-amide intermediate.[6]
-
Sulfone Addition: The keto-amide is then treated with the deprotonated form of 4-fluorophenyl methyl sulfone. A 1,2-addition of the sulfone carbanion to the keto group yields Bicalutamide.[6]
This streamlined process is depicted in the following workflow diagram.
Caption: Efficient two-step synthesis of Bicalutamide.
Characterization of Bicalutamide
The structural and conformational properties of Bicalutamide are well-characterized by various analytical techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for elucidating the molecular structure of Bicalutamide. Studies have reported detailed 1H and 13C NMR data in different solvents, which helps in confirming the correct assignment of resonance signals.[7] NOESY NMR analysis has been employed to study the conformational preferences of the molecule in solution, revealing the presence of both 'closed' and 'open' conformers depending on the solvent polarity.[7][8]
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for the determination of Bicalutamide in biological matrices like human plasma.[9] The multiple reaction monitoring (MRM) transition for Bicalutamide is typically m/z 429.2 → 255.0 in negative ionization mode.[9]
Table 1: Key Analytical Data for Bicalutamide Characterization
| Parameter | Value / Description | Reference |
| Molecular Formula | C18H14F4N2O4S | [1][10] |
| Molecular Weight | 430.373 g/mol | [1] |
| Appearance | Fine white to off-white powder | [1] |
| 1H NMR (CDCl3) | Chemical shifts are consistent with the proposed structure. | [7] |
| 13C NMR (CDCl3) | Resonances confirm the carbon skeleton of the molecule. | [7] |
| LC-MS/MS Transition | m/z 429.2 → 255.0 (Negative Ion Mode) | [9] |
Chromatographic Data
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of Bicalutamide and its impurities.[11][12] A typical HPLC method for purity analysis might use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[11]
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Zorbax C18 | [11] |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer (pH 3.0) : Acetonitrile (55:45) | [11] |
| Detection | PDA Detector | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Run Time | 15 min | [11] |
Mechanism of Action
Bicalutamide exerts its therapeutic effect by acting as a pure and potent antagonist of the androgen receptor (AR).[1][3][4]
Signaling Pathway:
-
Androgen Binding: In normal physiology, androgens (testosterone and DHT) bind to the AR in the cytoplasm of prostate cells.
-
AR Translocation: Upon androgen binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.
-
Gene Transcription: In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote prostate cell growth and survival.
-
Bicalutamide Inhibition: Bicalutamide competitively binds to the ligand-binding domain of the AR.[4] This binding prevents the recruitment of coactivators and inhibits the translocation of the AR to the nucleus, thereby blocking the downstream signaling cascade that leads to cell proliferation.[4][13]
The following diagram illustrates the mechanism of action of Bicalutamide.
Caption: Mechanism of action of Bicalutamide as an androgen receptor antagonist.
Clinical Significance
Bicalutamide is primarily indicated for the treatment of Stage D2 metastatic prostate cancer in combination with a luteinizing hormone-releasing hormone (LHRH) analog.[3][14] Numerous clinical trials have evaluated the efficacy and safety of Bicalutamide, both as a monotherapy and in combination with other agents, for various stages of prostate cancer.[15][16][17][18][19]
Table 3: Overview of Bicalutamide in Clinical Trials
| Trial Aspect | Description | Reference |
| Indication | Metastatic prostate cancer (in combination with LHRH analog) | [3][14] |
| Dosage | 50 mg once daily in combination therapy | [14] |
| Efficacy | Slows disease progression and can improve survival rates. | [16][17] |
| Common Adverse Events | Hot flashes, pain, asthenia, constipation, nausea, gynecomastia, and breast pain. | [2][14] |
Conclusion
Bicalutamide is a cornerstone in the management of advanced prostate cancer. Its synthesis has evolved to more efficient routes, and its chemical and pharmacological properties are well-characterized. The mechanism of action, centered on the competitive antagonism of the androgen receptor, provides a clear rationale for its clinical efficacy. While the specific entity "this compound" remains unidentified in the scientific literature, the comprehensive data available for Bicalutamide serves as a robust foundation for researchers and clinicians in the field of oncology drug development.
References
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. Bicalutamide (Casodex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Conformational Evolution of Bicalutamide in Chloroform: A Comprehensive NMR Study [mdpi.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multi-Matrix Approach for the Analysis of Bicalutamide Residues in Oncology Centers by HPLC–FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Facebook [cancer.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. Bicalutamide (Casodex) in the treatment of prostate cancer: history of clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bicalutamide + Radiation Therapy for Prostate Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
The Advent of Gumelutamide (TAS3681): A Novel Androgen Receptor Antagonist for Advanced Prostate Cancer
An In-depth Technical Guide on the Early Discovery and Development of a Next-Generation Androgen Receptor Signaling Inhibitor
Introduction
Gumelutamide (formerly known as TAS3681) is a novel, orally bioavailable, nonsteroidal androgen receptor (AR) antagonist developed by Taiho Pharmaceutical. It represents a significant advancement in the therapeutic landscape for castration-resistant prostate cancer (CRPC). Engineered to overcome the resistance mechanisms that limit the efficacy of second-generation AR signaling inhibitors, Gumelutamide exhibits a dual mechanism of action: potent, pure antagonism of the AR and downregulation of both full-length AR and AR splice variants. This whitepaper provides a comprehensive technical overview of the early discovery and development of Gumelutamide, detailing its preclinical pharmacology and the initial clinical evidence that underscores its potential in treating advanced prostate cancer.
Preclinical Discovery and Development
The discovery of Gumelutamide stemmed from a screening campaign aimed at identifying compounds that not only antagonize the AR but also promote its degradation. This dual activity was sought to address the common resistance pathways in CRPC, such as AR gene amplification, overexpression, and the emergence of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain.
Mechanism of Action
Gumelutamide is a pure antagonist of the androgen receptor. Unlike first-generation antiandrogens, it does not exhibit partial agonist activity. Its primary mechanism involves competitively binding to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent conformational changes required for receptor activation, nuclear translocation, and the transcription of androgen-dependent genes essential for prostate cancer cell growth and survival.
A key differentiator of Gumelutamide is its ability to induce the downregulation of both full-length AR (AR-FL) and clinically relevant AR splice variants, most notably AR-V7.[1] This degradation of the AR protein itself offers a significant advantage in tumors where AR is overexpressed or where AR-Vs drive resistance to other AR-targeted therapies.
Signaling Pathway of Androgen Receptor Activation and Inhibition by Gumelutamide
Caption: Androgen receptor signaling and points of inhibition by Gumelutamide.
Preclinical Efficacy
The preclinical efficacy of Gumelutamide was evaluated through a series of in vitro and in vivo studies.
Table 1: In Vitro Activity of Gumelutamide
| Assay | Target/Cell Line | Gumelutamide | Enzalutamide (B1683756) | Apalutamide (B1683753) | Bicalutamide |
| AR Binding Affinity (Ki, nM) | Wild-Type AR | 7.39[1] | 7.11[1] | 6.01[1] | - |
| T878A Mutant AR | 23.8[1] | 22.6[1] | 115.0[1] | - | |
| AR Transcriptional Activity (IC50, nM) | Wild-Type AR (COS-7 cells) | 52.7[1] | 59.7[1] | - | >1000 |
| T878A Mutant AR (LNCaP cells) | 10.1[1] | 12.5[1] | - | >1000 | |
| Wild-Type AR (VCaP cells) | 60.9[1] | 117.7[1] | - | - | |
| Cell Proliferation (IC50, nM) | LNCaP (T878A mutant AR) | 100 | 110 | 120 | >10000 |
| VCaP (Wild-type AR, overexpressed) | 280 | >10000 | >10000 | >10000 |
Data compiled from published preclinical studies.
Gumelutamide demonstrated potent antagonist activity against both wild-type and the T878A mutant AR, which is known to confer resistance to first-generation antiandrogens.[1] Notably, in VCaP cells, which overexpress wild-type AR and are a model of resistance to enzalutamide, Gumelutamide effectively suppressed cell proliferation, unlike enzalutamide and apalutamide at high concentrations.[1]
Furthermore, Gumelutamide has shown efficacy against other clinically relevant AR mutations that confer resistance to second-generation AR inhibitors, including F877L, H875Y/T878A, and V716M.[1]
In vivo studies using xenograft models of prostate cancer confirmed the antitumor activity of Gumelutamide. In an AR-V7-positive, enzalutamide-resistant xenograft model, Gumelutamide demonstrated strong antitumor efficacy.[1]
Experimental Workflow for In Vivo Antitumor Activity Assessment
Caption: Workflow for assessing the in vivo antitumor efficacy of Gumelutamide.
Clinical Development
The promising preclinical profile of Gumelutamide led to its investigation in clinical trials.
Phase I/II Clinical Trial (NCT02974517)
A Phase I/II, open-label, multicenter study was initiated to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of Gumelutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior androgen receptor-targeted therapies (abiraterone or enzalutamide) or chemotherapy.
Table 2: Summary of Preliminary Phase I/II Clinical Trial Results for Gumelutamide
| Parameter | Finding |
| Patient Population | Metastatic castration-resistant prostate cancer (mCRPC) with progression after prior AR pathway inhibitors. |
| Primary Objectives | To assess safety, tolerability, and determine the recommended Phase 2 dose. |
| Secondary Objectives | To evaluate antitumor activity (PSA response, objective response rate). |
| Efficacy (preliminary) | |
| PSA50 Response Rate (≥50% decline in PSA) | 9% (4 out of 43 evaluable patients) |
| Overall Response Rate (ORR) | Approximately 11% |
Data from early reports of the clinical trial.
The initial results from the dose-escalation part of the trial indicated that Gumelutamide was generally well-tolerated and showed signs of clinical activity in a heavily pre-treated patient population. The confirmed prostate-specific antigen (PSA) response rate of 9% and an overall response rate of around 11% in patients who had already progressed on second-generation AR inhibitors provided the first clinical proof-of-concept for Gumelutamide's potential to overcome resistance.
Experimental Protocols
Competitive AR-Binding Assay
Objective: To determine the binding affinity (Ki) of Gumelutamide to the androgen receptor.
Methodology:
-
Receptor Source: Cytosolic extracts containing the androgen receptor are prepared from tissues or cells expressing the receptor (e.g., rat prostate or engineered cell lines).
-
Radioligand: A radioactive androgen, such as [³H]-mibolerone, is used as the tracer.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (Gumelutamide) or a reference compound (e.g., enzalutamide).
-
Separation: After incubation to reach equilibrium, bound and free radioligand are separated (e.g., by dextran-coated charcoal or filtration).
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
Objective: To measure the antagonist activity of Gumelutamide on AR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-7 for exogenous AR expression or LNCaP for endogenous mutant AR) is cultured. The cells are co-transfected with an AR expression vector (if necessary) and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter). A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Compound Treatment: After transfection, the cells are treated with a stimulating androgen (e.g., DHT) in the presence of increasing concentrations of Gumelutamide or a vehicle control.
-
Cell Lysis and Luciferase Measurement: Following an incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The IC50 value, representing the concentration of Gumelutamide that inhibits 50% of the DHT-induced luciferase activity, is calculated.
Logical Flow of a Luciferase Reporter Assay
Caption: Step-by-step workflow of a dual-luciferase reporter assay.
Conclusion
The early discovery and development of Gumelutamide (TAS3681) have established it as a promising next-generation androgen receptor antagonist with a novel dual mechanism of action. Its ability to potently inhibit AR signaling and downregulate both full-length AR and its splice variants provides a strong rationale for its efficacy in overcoming resistance to current AR-targeted therapies. Preclinical data have demonstrated superior activity in resistant cell line models, and initial clinical findings in heavily pre-treated mCRPC patients have shown encouraging signs of antitumor activity and a manageable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Gumelutamide in the treatment of advanced prostate cancer.
References
No Information Available on Gumelutamide Monosuccinate
Following a comprehensive search of publicly available scientific and medical databases, no information was found on the pharmacological profile of Gumelutamide monosuccinate . The search terms "this compound pharmacological profile," "this compound mechanism of action," "this compound clinical trials," and "this compound pharmacokinetics" did not yield any relevant results for this specific compound.
The search results consistently provided information on a different, well-established antiandrogen medication, Bicalutamide . This suggests that "this compound" may be:
-
A very new or early-stage investigational compound with no publicly disclosed data.
-
An internal codename for a drug candidate that has not yet been revealed in scientific literature or clinical trial registries.
-
A potential misspelling or an alternative name not widely recognized in the field.
Without any primary data, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.
To enable the generation of the requested content, it would be necessary to have access to proprietary research data or for information on this compound to be published in the public domain. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await future scientific disclosures.
In-Vitro Studies on Gumelutamide Monosuccinate: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
Gumelutamide monosuccinate is identified as a tetrahydropyridopyrimidine compound with potential antiandrogenic and antineoplastic properties. As an androgen antagonist, it is positioned as a compound of interest for research in oncology, particularly in the context of prostate cancer. This document aims to provide a comprehensive technical guide based on publicly available in-vitro research data. However, a thorough review of scientific literature and patent databases reveals a significant lack of detailed in-vitro studies, quantitative data, and specific experimental protocols for this compound. The information is currently limited to its classification as a research chemical by various suppliers.
Introduction to this compound
Gumelutamide is a compound belonging to the tetrahydropyridopyrimidine class.[1] Its monosuccinate salt form is offered as a research chemical.[1] Based on its chemical structure and classification, Gumelutamide is characterized as an androgen antagonist.[1] Androgen antagonists, also known as antiandrogens, are substances that prevent or inhibit the biological effects of androgens, the male sex hormones, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). They are crucial in the treatment of androgen-dependent diseases, most notably prostate cancer.
The mechanism of action for many antiandrogens involves competitive inhibition of the androgen receptor (AR), which in turn blocks the downstream signaling pathways that promote the growth of prostate cancer cells. While this is the general mechanism for drugs in this class, specific in-vitro data for this compound to confirm its precise mechanism and efficacy is not currently available in the public domain.
Current State of In-Vitro Research
Despite extensive searches of scientific databases and patent literature, no specific peer-reviewed publications detailing the in-vitro evaluation of this compound were found. The information available is primarily from commercial suppliers of research chemicals.
Key Information Gaps:
-
Quantitative Efficacy Data: There is no published data on the potency of this compound, such as its IC50 or Ki values, in relevant cancer cell lines.
-
Experimental Protocols: Detailed methodologies for in-vitro assays performed with this compound are not available. This includes information on cell lines used, assay conditions, and specific techniques employed.
-
Signaling Pathway Analysis: The specific impact of this compound on androgen receptor signaling and other potential pathways has not been elucidated in published literature.
General Methodologies for In-Vitro Assessment of Antiandrogens
While specific protocols for this compound are unavailable, this section outlines standard in-vitro methodologies typically employed to characterize novel antiandrogenic compounds. These methods are essential for determining the efficacy, mechanism of action, and selectivity of potential drug candidates.
Androgen Receptor Binding Assays
These assays are designed to determine the affinity of a compound for the androgen receptor. A common approach is a competitive binding assay where the test compound (e.g., this compound) competes with a radiolabeled androgen (e.g., ³H-DHT) for binding to the AR. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is the IC50 value, which is indicative of its binding affinity.
Cell-Based Proliferation Assays
The anti-proliferative activity of an antiandrogen is a key indicator of its potential therapeutic efficacy. These assays utilize androgen-sensitive prostate cancer cell lines, such as LNCaP or VCaP. The cells are treated with varying concentrations of the test compound in the presence of an androgen to stimulate growth. The inhibition of cell proliferation is then measured using assays like the MTT or CellTiter-Glo assay.
Reporter Gene Assays
To investigate the effect of a compound on AR-mediated gene transcription, reporter gene assays are commonly used. In this setup, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. The cells are then treated with an androgen and the test compound. A decrease in the reporter gene expression indicates the antagonistic activity of the compound on the AR signaling pathway.
Experimental Workflow for a Reporter Gene Assay
Caption: A typical workflow for an androgen receptor reporter gene assay.
Western Blot Analysis
To assess the impact of a compound on the expression levels of key proteins in the AR signaling pathway, Western blotting is a standard technique. This can be used to measure the expression of the androgen receptor itself, as well as downstream targets like Prostate-Specific Antigen (PSA).
Androgen Receptor Signaling Pathway
Caption: Postulated mechanism of Gumelutamide in the AR signaling pathway.
Conclusion and Future Directions
This compound is presented as a potential antiandrogen for research purposes. However, the lack of published in-vitro data prevents a thorough evaluation of its biological activity and potential as a therapeutic agent. To advance the understanding of this compound, future research should focus on:
-
Comprehensive In-Vitro Characterization: Performing a battery of assays, including AR binding, cell proliferation, reporter gene, and Western blot analyses, to determine its potency, efficacy, and mechanism of action.
-
Publication of Findings: Disseminating the results of these studies in peer-reviewed journals to contribute to the collective scientific knowledge and guide future research.
-
Comparative Studies: Evaluating the performance of this compound against existing antiandrogenic drugs to assess its relative potential.
For researchers, scientists, and drug development professionals, this compound represents an unexplored compound with a potential application in oncology. The generation and publication of robust in-vitro data are critical next steps to validate its classification and explore its therapeutic promise.
References
A Technical Guide to Gumelutamide Monosuccinate (TAS3681) in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gumelutamide (B12397225) monosuccinate, also known as TAS3681, is an investigational, orally bioavailable, next-generation nonsteroidal antiandrogen agent under development for the treatment of prostate cancer. It functions as a pure antagonist of the androgen receptor (AR) and possesses a unique dual mechanism of action that includes the downregulation of both full-length AR (AR-FL) and clinically significant AR splice variants (AR-Vs), such as AR-V7. This dual activity positions gumelutamide as a promising therapeutic candidate to overcome resistance to current second-generation antiandrogen therapies in metastatic castration-resistant prostate cancer (mCRPC). Preclinical and early clinical data suggest that gumelutamide has a manageable safety profile and demonstrates antitumor activity in heavily pretreated patient populations.
Mechanism of Action
Gumelutamide is a potent and selective antagonist of the androgen receptor. Unlike first and second-generation antiandrogens, its primary mechanism of action is twofold:
-
Pure Androgen Receptor Antagonism: Gumelutamide competitively binds to the ligand-binding domain (LBD) of the androgen receptor. This direct inhibition prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby blocking the downstream signaling pathways that promote prostate cancer cell growth and proliferation.
-
Androgen Receptor Downregulation: A key differentiator of gumelutamide is its ability to reduce the cellular protein levels of both full-length AR and AR splice variants, most notably AR-V7.[1] AR-V7 lacks the LBD and is a primary driver of resistance to therapies like enzalutamide (B1683756) and abiraterone (B193195). By downregulating AR-V7, gumelutamide may restore sensitivity to antiandrogen therapy in resistant tumors.[1]
The following signaling pathway illustrates the dual mechanism of action of gumelutamide.
Preclinical Data
In Vitro Activity
Gumelutamide has demonstrated potent inhibition of AR signaling and cell proliferation in various prostate cancer cell lines. It effectively suppresses the transcriptional activity of both wild-type and mutant ARs that confer resistance to other antiandrogens.
| Cell Line | AR Status | Assay | Gumelutamide (IC50) | Enzalutamide (IC50) | Bicalutamide (IC50) |
| VCaP | AR-FL Overexpression | Cell Proliferation | Similar to Enzalutamide | Similar to Gumelutamide | ~3-fold higher than Gumelutamide |
| LNCaP | T878A Mutant AR | Cell Proliferation | Similar to Enzalutamide | Similar to Gumelutamide | ~19-fold higher than Gumelutamide |
Data synthesized from Yoshida et al., Molecular Oncology, 2024.[1]
In Vivo Efficacy
In a xenograft model using the AR-V7-positive 22Rv1 cell line, which is resistant to enzalutamide, orally administered gumelutamide demonstrated strong antitumor efficacy.[1] This provides in vivo evidence for its activity against tumors driven by this key resistance mechanism.
Clinical Research: Phase 1/2 Trial (NCT02566772)
A first-in-human, open-label, Phase 1/2 study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of gumelutamide in patients with mCRPC.
Study Design
The study consisted of a dose-escalation phase followed by a dose-expansion phase. Patients enrolled were heavily pretreated, having progressed after treatment with abiraterone and/or enzalutamide, and at least one line of chemotherapy.[2]
References
Investigating the Anti-Tumor Activity of Bicalutamide: A Technical Guide
Disclaimer: Initial searches for "Gumelutamide" did not yield any relevant results. This document assumes the query intended to investigate "Bicalutamide," a widely studied non-steroidal anti-androgen, and proceeds with an in-depth analysis of its anti-tumor activity.
This technical guide provides a comprehensive overview of the anti-tumor activity of Bicalutamide (B1683754), designed for researchers, scientists, and drug development professionals. The document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes relevant biological pathways.
Core Mechanism of Action
Bicalutamide is a non-steroidal anti-androgen that exhibits its anti-tumor effects primarily by acting as a competitive antagonist of the androgen receptor (AR). Unlike steroidal anti-androgens, Bicalutamide is a "pure" anti-androgen, meaning it does not possess partial agonist activity.[1][2] Its mechanism involves competitively binding to the ligand-binding domain of the AR, thereby preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][3] This blockade inhibits the translocation of the AR to the nucleus, subsequent DNA binding, and the transcription of androgen-responsive genes that are critical for prostate cancer cell growth and survival.[3]
The active enantiomer, (R)-bicalutamide, has a significantly higher binding affinity for the AR compared to the (S)-isomer.[4] Preclinical studies have demonstrated that Bicalutamide effectively inhibits androgen-stimulated gene expression and cell proliferation in various prostate cancer models.[1][5]
Preclinical Anti-Tumor Activity
In vitro and in vivo preclinical studies have established the potent anti-androgenic and anti-tumor effects of Bicalutamide.
In Vitro Studies
Bicalutamide has been shown to inhibit the proliferation of androgen-sensitive prostate cancer cell lines.
Table 1: In Vitro Efficacy of Bicalutamide in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | IC50 (µM) | Observations |
| LNCaP | AR-positive (mutated) | 0.8 - 2.0 | Bicalutamide acts as a pure antagonist, unlike some other anti-androgens which can act as agonists in this cell line.[1] |
| CWR22 | AR-positive | 0.8 - 2.0 | Sensitive to Bicalutamide. |
| CWR22R 2152 | AR-positive | 0.8 - 2.0 | Sensitive to Bicalutamide. |
| AR-transfected DU145 | AR-positive | 0.8 - 2.0 | Gefitinib (B1684475) co-treatment significantly reduces the IC50 of Bicalutamide (approximately 10-fold).[6] |
| DU-145 | AR-negative | Not reported | Used as an AR-negative control.[6] |
| PC-3 | AR-negative | Not reported | Used as an AR-negative control.[6] |
A study investigating the combination of Bicalutamide with the EGFR tyrosine kinase inhibitor, gefitinib, found a synergistic anti-tumor effect in AR-positive prostate cancer cell lines.[6] Low doses of gefitinib increased the anti-tumor effects of bicalutamide by significantly reducing its IC50.[6]
In Vivo Studies
Animal models have been instrumental in demonstrating the in vivo efficacy and peripheral selectivity of Bicalutamide.
Table 2: In Vivo Efficacy of Bicalutamide in Animal Models
| Animal Model | Tumor Model | Bicalutamide Dose | Key Findings |
| Immature castrated male rats | Testosterone propionate-induced accessory sex organ growth | 0.25 mg/kg (oral) | Profound inhibition of ventral prostate and seminal vesicle growth.[1] More active than flutamide (B1673489) or cyproterone (B1669671) acetate.[1] |
| Dunning R3327H rat prostate tumors | Transplantable tumor model | 25 mg/kg/day (oral) | Significant reduction in tumor growth, equivalent to surgical or medical castration.[5] |
| Dogs | N/A | ED50 of 0.1 mg/kg (oral) | Potent atrophy of the prostate gland and epididymis; approximately 50 times more potent than flutamide.[5] |
Bicalutamide exhibits peripheral selectivity due to its poor penetration of the blood-brain barrier.[1][5] This leads to minimal effects on luteinizing hormone (LH) and testosterone levels compared to flutamide, which can cause marked increases.[5]
Clinical Efficacy
Bicalutamide has been extensively evaluated in clinical trials, primarily in patients with advanced prostate cancer, often in combination with a luteinizing hormone-releasing hormone (LHRH) analogue.
Table 3: Summary of Key Clinical Trials with Bicalutamide
| Trial Name/Identifier | Patient Population | Treatment Arms | Key Outcomes |
| CASODEX Combination Study Group | 813 patients with Stage D2 prostate carcinoma | Bicalutamide (50 mg once daily) + LHRH-A vs. Flutamide (250 mg three times daily) + LHRH-A | Equivalent time to progression between the two groups (Hazard Ratio: 0.9).[7] |
| Final report of a double-blind, randomized, multicenter trial | 813 patients with metastatic (Stage D2) prostate cancer | Bicalutamide (50 mg once daily) + LHRH-A vs. Flutamide (250 mg three times daily) + LHRH-A | Median time to progression: 97 weeks (Bicalutamide group) vs. 77 weeks (Flutamide group). Median survival: 180 weeks (Bicalutamide group) vs. 148 weeks (Flutamide group).[8] |
Mechanisms of Resistance
Despite its initial efficacy, resistance to Bicalutamide can develop. One notable mechanism involves mutations in the androgen receptor. For instance, the W741C mutation in the AR ligand-binding domain can convert Bicalutamide from an antagonist to an agonist, promoting tumor growth.[9] Another potential mechanism involves the androgen receptor coactivator, ARA70, which can promote the agonist activity of anti-androgens like Bicalutamide in certain contexts.[10]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: LNCaP, CWR22, CWR22R 2152, DU145 (AR-transfected and wild-type), PC3.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of Bicalutamide, with or without a co-treatment (e.g., gefitinib).
-
Assay: Cell proliferation can be assessed using various methods, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or by direct cell counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the drug concentration.
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, Bicalutamide (administered orally), and potentially other treatment arms.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Androgen Receptor Binding Assay
-
Preparation: Prostate tissue or cell lysates containing the androgen receptor are prepared.
-
Ligand: A radiolabeled androgen (e.g., [3H]-DHT) is used.
-
Competition Assay: The ability of Bicalutamide to displace the radiolabeled androgen from the receptor is measured by incubating the receptor preparation with the radiolabeled ligand and increasing concentrations of Bicalutamide.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Analysis: The affinity of Bicalutamide for the androgen receptor is determined by calculating its inhibitory constant (Ki).
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway and Bicalutamide Inhibition
References
- 1. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 4. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 5. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Additive antitumor effects of the epidermal growth factor receptor tyrosine kinase inhibitor, gefitinib (Iressa), and the nonsteroidal antiandrogen, bicalutamide (Casodex), in prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A controlled trial of bicalutamide versus flutamide, each in combination with luteinizing hormone-releasing hormone analogue therapy, in patients with advanced prostate carcinoma. Analysis of time to progression. CASODEX Combination Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical benefits of bicalutamide compared with flutamide in combined androgen blockade for patients with advanced prostatic carcinoma: final report of a double-blind, randomized, multicenter trial. Casodex Combination Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiandrogen bicalutamide promotes tumor growth in a novel androgen-dependent prostate cancer xenograft model derived from a bicalutamide-treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promotion of agonist activity of antiandrogens by the androgen receptor coactivator, ARA70, in human prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Novel Antiandrogen Agents: A General Framework
To the esteemed researchers, scientists, and drug development professionals,
Our comprehensive search for specific experimental protocols and data for Gumelutamide monosuccinate did not yield any publicly available scientific literature or clinical trial data. The compound is listed by suppliers as a tetrahydropyridopyrimidine-based antiandrogen and androgen receptor antagonist, suggesting it is a novel or emerging therapeutic agent.
The following application notes and protocols are therefore provided as a generalized framework for the preclinical evaluation of a novel antiandrogen agent, based on established methodologies for similar compounds in the field of prostate cancer research. These protocols are intended to serve as a foundational guide and would require optimization for the specific properties of this compound.
In Vitro Characterization
Androgen Receptor (AR) Binding Affinity
Objective: To determine the binding affinity of the compound to the androgen receptor.
Protocol: A competitive radioligand binding assay is a standard method.
-
Materials:
-
Recombinant human androgen receptor (hAR)
-
Radiolabeled androgen, e.g., [\³H]-Mibolerone
-
Test compound (this compound)
-
Scintillation fluid and counter
-
-
Method:
-
Incubate a constant concentration of hAR and [\³H]-Mibolerone with increasing concentrations of the test compound.
-
After reaching equilibrium, separate the bound from unbound radioligand.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant).
-
AR-Mediated Transcriptional Activity
Objective: To assess the functional effect of the compound on AR-mediated gene transcription.
Protocol: A reporter gene assay is commonly employed.
-
Cell Line: A prostate cancer cell line expressing AR, such as LNCaP or a transfected cell line like PC-3-AR.
-
Reporter Construct: A plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
Method:
-
Transfect the cells with the ARE-luciferase reporter construct.
-
Treat the cells with a known androgen (e.g., dihydrotestosterone, DHT) to stimulate transcription, in the presence of varying concentrations of the test compound.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity.
-
A decrease in luciferase activity in the presence of the test compound indicates antagonistic activity.
-
Cell Proliferation Assay
Objective: To evaluate the effect of the compound on the proliferation of androgen-dependent prostate cancer cells.
Protocol:
-
Cell Line: Androgen-dependent prostate cancer cell lines (e.g., LNCaP).
-
Method:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with DHT to stimulate growth, along with a range of concentrations of the test compound.
-
After 3-5 days, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Determine the IC50 for the inhibition of androgen-stimulated cell growth.
-
In Vivo Preclinical Evaluation
Xenograft Tumor Growth Inhibition
Objective: To assess the anti-tumor efficacy of the compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing xenografts of human prostate cancer cells (e.g., LNCaP).
-
Method:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or via injection) at various doses daily or on a specified schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for AR and proliferation markers like Ki-67).
-
Data Presentation
Quantitative data from the above experiments should be summarized for clear comparison.
Table 1: In Vitro Activity of a Novel Antiandrogen
| Assay | Metric | Value (nM) |
| AR Binding Affinity | Ki | [Data] |
| AR Transcriptional Activity | IC50 | [Data] |
| LNCaP Cell Proliferation | IC50 | [Data] |
Table 2: In Vivo Efficacy in LNCaP Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |
| Vehicle Control | 0 | [Data] |
| Compound (Low Dose) | [Data] | [Data] |
| Compound (High Dose) | [Data] | [Data] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general mechanism of action of an antiandrogen and a typical preclinical experimental workflow.
Caption: Mechanism of action of an antiandrogen in a prostate cancer cell.
Caption: A generalized workflow for the preclinical evaluation of a novel antiandrogen.
Application Notes and Protocols for Cevidoplenib (SKI-O-703) In-Vivo Studies
Introduction
Cevidoplenib (formerly SKI-O-703) is a potent and selective, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, macrophages, mast cells, and neutrophils.[1][2] Its inhibition is a promising therapeutic strategy for a range of antibody-mediated autoimmune diseases.[3][4] These application notes provide a summary of in-vivo dosages from preclinical studies and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: In-Vivo Dosage Summary
The following table summarizes the reported in-vivo dosages of Cevidoplenib in murine models. It is crucial to note that the optimal dose can vary significantly between different mouse strains and disease models.[2] A dose-ranging study is highly recommended when initiating studies in a new model or strain.[2]
| Animal Model | Disease/Indication | Dosing Regimen | Route of Administration | Study Duration | Key Findings | Reference |
| New Zealand Black/White (NZB/W) F1 Mice | Lupus Nephritis | Not specified in abstract, but a 16-week study was conducted.[3] A suggested starting range is 10, 30, and 100 mg/kg.[2] | Oral | 16 weeks | Dose-dependently attenuated autoantibody production and lupus nephritis-like manifestations.[3] | [2][3] |
| BALB/c Mice | K/BxN Serum-Induced Arthritis | 42 mg/kg (suboptimal dose) | Oral (twice daily) | 9 days | A combination with an anti-TNF antibody showed a synergistic effect in reducing synovitis.[5][6] | [5][6] |
Signaling Pathway
Cevidoplenib targets and inhibits spleen tyrosine kinase (Syk), a critical component of signal transduction downstream of B-cell receptors (BCR) and Fc receptors (FcR).[2][4] In autoimmune diseases, autoantibodies can lead to the activation of these receptors on immune cells, triggering downstream signaling cascades that result in inflammation and tissue damage. By blocking Syk, Cevidoplenib effectively inhibits these pathogenic processes.[4]
Caption: Cevidoplenib inhibits the SYK signaling pathway in immune cells.
Experimental Protocols
K/BxN Serum-Induced Arthritis Model in Mice
This model is utilized to evaluate the efficacy of therapeutic agents in an antibody-mediated arthritis model, reflecting Fc-receptor-dependent inflammatory processes.[1]
1. Animals:
-
8-week-old male BALB/c mice.[5]
2. Induction of Arthritis:
-
On day 0, administer an intraperitoneal (i.p.) injection of 100 µl of K/BxN serum.[5]
3. Treatment Groups:
-
Vehicle Control: Administer the vehicle solution orally, twice daily.[5]
-
Cevidoplenib (SKI-O-703): Administer a suboptimal dose of 42 mg/kg orally, twice daily for 9 days.[5]
-
Positive Control (e.g., anti-TNF antibody): Administer an anti-TNF antibody (e.g., etanercept) at 400 µ g/mouse via i.p. injection every 2 days.[5]
-
Combination Therapy: Administer Cevidoplenib (42 mg/kg, oral, twice daily) and an anti-TNF antibody (400 µ g/mouse , i.p., every 2 days).[5]
4. Outcome Measures:
-
Ankle Thickness: Measure ankle thickness daily using a caliper.[1][5]
-
Arthritic Index: Assess the arthritic index daily.[5]
-
Histopathological Analysis: At the end of the study, collect joint tissues, section them, and stain with H&E to assess synovial inflammation, cellular infiltration, and cartilage/bone erosion.[1]
Experimental Workflow for In-Vivo Efficacy Study
The following diagram illustrates a general workflow for an in-vivo efficacy study with Cevidoplenib.
Caption: General experimental workflow for in-vivo studies with Cevidoplenib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Testing Gumelutamide Monosuccinate Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models for evaluating the in vivo efficacy of Gumelutamide monosuccinate, a compound presumed to be a nonsteroidal antiandrogen similar to bicalutamide (B1683754). The protocols outlined below are based on preclinical studies of bicalutamide and are intended to serve as a robust framework for assessing the anti-tumor activity of this compound in relevant prostate cancer models.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to function as a competitive antagonist of the androgen receptor (AR). In normal and malignant prostate tissues, androgens like testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), bind to the AR. This binding event triggers a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes. This process ultimately drives the transcription of genes involved in cell growth and proliferation.[1][2][3] this compound, by competitively binding to the AR, prevents these downstream signaling events, thereby inhibiting androgen-driven tumor growth.[2]
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling and the inhibitory action of this compound.
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of antiandrogen therapies. Based on the extensive data from bicalutamide studies, the following models are recommended for assessing the efficacy of this compound.
Dunning R3327 Rat Prostatic Adenocarcinoma Model
The Dunning R3327 model is a well-established, androgen-sensitive rat prostate tumor line.[4] It is particularly useful for evaluating the direct effects of antiandrogens on tumor growth in an immunocompetent host.[4]
Experimental Protocol: Dunning R3327-G Subline
-
Animal Strain: Male Copenhagen or Fischer 344 rats.[4]
-
Tumor Induction:
-
The R3327-G subline can be transplanted as a cell suspension or as tumor fragments subcutaneously.[4]
-
For cell suspension, inject 1 x 10^6 to 5 x 10^6 cells in a suitable medium (e.g., RPMI-1640) into the flank of the rat.
-
-
Treatment Initiation:
-
Drug Administration:
-
Administer this compound orally (e.g., by gavage) daily or as determined by its pharmacokinetic profile.
-
Vehicle control (e.g., corn oil) should be administered to a separate group of animals.
-
A positive control group, such as animals treated with bicalutamide (e.g., 1 mg/kg/day), can be included for comparison.[5]
-
-
Efficacy Endpoints:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).
-
At the end of the study (e.g., after 9 weeks of treatment), sacrifice the animals and weigh the tumors.[5]
-
Collect ventral prostate and seminal vesicles to assess the antiandrogenic effect on these androgen-sensitive organs.[6]
-
Measure serum levels of testosterone and prostate-specific antigen (PSA), if applicable in the rat model.
-
-
Data Analysis:
-
Compare the mean tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical methods (e.g., ANOVA, t-test).
-
Experimental Workflow: Dunning R3327 Rat Model
Caption: Workflow for efficacy testing in the Dunning R3327 rat model.
LNCaP Human Prostate Cancer Xenograft Model
The LNCaP cell line is an androgen-sensitive human prostate cancer cell line that is widely used to create xenograft models in immunocompromised mice.[7] This model allows for the evaluation of drug efficacy on a human tumor.
Experimental Protocol: LNCaP Xenograft in Nude Mice
-
Animal Strain: Male athymic nude mice (e.g., BALB/c nude or SCID), 8-12 weeks old.[7][8]
-
Cell Culture and Implantation:
-
Treatment Initiation:
-
Begin treatment when tumors reach a mean volume of 100-200 mm³.[8]
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection).
-
Include a vehicle control group and a positive control group (e.g., bicalutamide, 2 or 6 mg/kg/day orally).[8]
-
-
Efficacy Endpoints:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study (e.g., 28 days), collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[8]
-
Collect blood for serum PSA level determination.
-
-
Data Analysis:
-
Analyze differences in tumor growth inhibition and final tumor weights between groups.
-
Evaluate the effect of treatment on serum PSA levels.
-
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound in the Dunning R3327 Rat Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Weight (g) ± SEM | % Tumor Growth Inhibition | Mean Ventral Prostate Weight (g) ± SEM |
| Vehicle Control | - | - | ||
| Gumelutamide | X | |||
| Gumelutamide | Y | |||
| Bicalutamide | 1 | |||
| Castration | - |
Table 2: Efficacy of this compound in the LNCaP Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition | Mean Final Serum PSA (ng/mL) ± SEM |
| Vehicle Control | - | - | ||
| Gumelutamide | A | |||
| Gumelutamide | B | |||
| Bicalutamide | 2 |
Considerations for Other Animal Models
-
Dog Model: Dogs are a valuable model for studying the effects of antiandrogens on the prostate gland due to their anatomical and physiological similarities to humans.[9] Efficacy in dogs can be assessed by measuring changes in prostate size and histology.[6][9]
-
Shionogi S115 Mouse Mammary Tumor Model: This is an androgen-dependent mouse mammary carcinoma cell line that can be used as an alternative model to study androgen receptor antagonism.[6][9]
These detailed application notes and protocols provide a solid foundation for the preclinical efficacy evaluation of this compound. Adherence to these standardized procedures will ensure the generation of robust and reproducible data to support further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined treatment of Dunning R3327 rat prostatic tumor with the 5alpha-reductase inhibitor PNU 157706 and the antiandrogen bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Gumelutamide Monosuccinate (ONC201) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key assays to measure the biological activity of Gumelutamide monosuccinate (also known as ONC201), a first-in-class imipridone with anti-cancer properties. The described methods are essential for preclinical and clinical research to elucidate the mechanism of action and evaluate the efficacy of this compound.
Introduction to this compound (ONC201)
This compound (ONC201) is an orally active, small molecule antagonist of the G-protein coupled dopamine (B1211576) receptor D2 (DRD2) and an allosteric activator of the mitochondrial caseinolytic protease P (ClpP)[1][2]. Its mechanism of action is multifaceted, leading to the induction of the integrated stress response (ISR), inhibition of mitochondrial respiration, and ultimately, apoptosis in cancer cells[3][4][5][6]. ONC201 has shown significant promise in clinical trials, particularly for H3K27M-mutant diffuse midline gliomas[7][8].
The following protocols describe assays to quantify the key activities of this compound, including its effects on cell viability, mitochondrial function, ClpP activation, induction of the integrated stress response, and apoptosis.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize quantitative data from various studies, providing a comparative overview of this compound's efficacy in different cancer cell lines and enzymatic assays.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| SUM159 | Breast Cancer | ~1.25 | 72-hour treatment, MTS assay |
| Medulloblastoma (D425, D458, DAOY, etc.) | Medulloblastoma | 1-5 | Serum starvation, MTT assay |
| Cutaneous T-cell Lymphoma (CTCL) lines | Lymphoma | 1.25 - 10.0 | 72-hour treatment |
| HCT116 | Colorectal Cancer | ~2.5 | 72-hour treatment |
| U251 | Glioblastoma | Not specified | 24-hour treatment for metabolic assays |
| A172 | Glioblastoma | Not specified | 24-hour treatment for metabolic assays |
Table 2: ClpP Activation by this compound
| Parameter | Value | Assay Conditions |
| EC50 for ClpP peptidase activation | ~1.25 µM | In vitro fluorescence assay with Ac-WLA-AMC substrate |
| Half-maximal dose for casein proteolysis | ~1.25 µM | In vitro casein degradation assay |
Table 3: Effects of this compound on Mitochondrial Respiration
| Cell Line | Treatment | Effect on Oxygen Consumption Rate (OCR) |
| U251 | 10 µM ONC201 (24h) | Significant decrease in ATP-linked respiration |
| A172 | 10 µM ONC201 (24h) | Significant decrease in ATP-linked respiration |
| D458 | Increasing concentrations | Marked decrease in basal and maximal OCR |
| DAOY | Increasing concentrations | Marked decrease in basal and maximal OCR |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (ONC201)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (ONC201)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cancer cell lines
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
On the day of the assay, replace the culture medium with 180 µL of pre-warmed assay medium and incubate the cells in a non-CO2 37°C incubator for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A).
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell culture plate into the analyzer and initiate the assay.
-
The instrument will measure basal OCR, followed by sequential injections of the stress test compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data using the Seahorse Wave software to determine the effect of this compound on mitochondrial respiration parameters[8][9].
In Vitro ClpP Activation Assay
This fluorometric assay measures the ability of this compound to directly activate the peptidase activity of recombinant human ClpP[2][10][11].
Materials:
-
Purified, recombinant human ClpP protein
-
Fluorogenic ClpP substrate (e.g., Ac-WLA-AMC)
-
Assay buffer (e.g., 50 mM Tris, 10 mM MgCl2, 100 mM KCl, 1 mM DTT, pH 8.0)
-
This compound (ONC201)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.
-
Add varying concentrations of this compound or vehicle control to the wells of the 96-well plate.
-
Initiate the reaction by adding the recombinant ClpP enzyme to the wells.
-
Alternatively, pre-incubate the enzyme with this compound for a defined period (e.g., 60 minutes) before adding the substrate.
-
Immediately measure the fluorescence kinetics over time using a plate reader.
-
The rate of increase in fluorescence corresponds to the rate of substrate cleavage and thus ClpP activity.
-
Calculate the EC50 value for ClpP activation from the dose-response curve[2][10].
Integrated Stress Response (ISR) Assay (Western Blot for ATF4 and CHOP)
This assay detects the induction of key ISR proteins, ATF4 and CHOP, in response to this compound treatment[12][13][14][15][16].
Materials:
-
Cancer cell lines
-
This compound (ONC201)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points (e.g., 24, 48, 72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ATF4, CHOP, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the fold-induction of ATF4 and CHOP relative to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with this compound[3][17][18][19][20].
Materials:
-
Cancer cell lines
-
This compound (ONC201)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Signaling pathway of Gumelutamide (ONC201).
Caption: Experimental workflow for the mitochondrial stress test.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. promega.com [promega.com]
- 2. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. progettoheal.com [progettoheal.com]
- 6. ATP assay [protocols.io]
- 7. tabaslab.com [tabaslab.com]
- 8. Dual metabolic reprogramming by ONC201/TIC10 and 2-Deoxyglucose induces energy depletion and synergistic anti-cancer activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chimerix.com [chimerix.com]
- 13. ATF4 induction through an atypical integrated stress response to ONC201 triggers p53-independent apoptosis in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
Application Notes and Protocols for Bicalutamide in Combination Therapy
Disclaimer: The compound "Gumelutamide monosuccinate" did not yield any specific results in scientific literature searches. Based on the context of the query related to combination therapy in cancer, it is presumed that the intended subject may have been Bicalutamide (B1683754) , a widely studied antiandrogen used in the treatment of prostate cancer. The following application notes and protocols are based on publicly available data for Bicalutamide.
These notes are intended for researchers, scientists, and drug development professionals investigating the use of Bicalutamide in combination therapies.
Introduction
Bicalutamide is a non-steroidal antiandrogen that competitively inhibits the binding of androgens to the androgen receptor (AR), thereby blocking the effects of testosterone (B1683101) and dihydrotestosterone (B1667394) in prostate cancer cells. It is primarily used in combination with a luteinizing hormone-releasing hormone (LHRH) analogue for the treatment of advanced prostate cancer. This approach, known as combined androgen blockade (CAB), aims to suppress testicular and adrenal androgens.
Data Presentation: Bicalutamide in Combination Therapy
The following tables summarize quantitative data from key clinical studies evaluating Bicalutamide in combination with LHRH analogues for the treatment of prostate cancer.
Table 1: Efficacy of Bicalutamide in Combination with LHRH Analogues
| Study Identifier | Combination Regimen | Comparator Regimen | Primary Endpoint | Result | Citation |
| Casodex Combination Study Group | Bicalutamide (50 mg/day) + LHRH Analogue | Flutamide (750 mg/day) + LHRH Analogue | Time to Treatment Failure | Significantly longer with Bicalutamide combination (p=0.005) | [1] |
| Schellhammer et al., 1996 | Bicalutamide (50 mg/day) + LHRH Analogue | Flutamide (750 mg/day) + LHRH Analogue | Time to Progression | No significant difference between the two groups | [2] |
| ENZAMET Trial (Sub-analysis context) | Enzalutamide + ADT | Bicalutamide/Nilutamide/Flutamide + ADT | Overall Survival | Enzalutamide showed improved outcomes |
Table 2: Safety Profile of Bicalutamide in Combination Therapy (Selected Adverse Events)
| Study Identifier | Combination Regimen | Comparator Regimen | Adverse Event | Incidence (Bicalutamide Group) | Incidence (Comparator Group) | Citation |
| Casodex Combination Study Group | Bicalutamide (50 mg/day) + LHRH Analogue | Flutamide (750 mg/day) + LHRH Analogue | Diarrhea | 10% | 24% (p<0.001) | [1] |
| Multiple Studies | Bicalutamide + LHRH Analogue | LHRH Analogue alone | Gynecomastia | More frequent with combination | Less frequent | [1] |
| Multiple Studies | Bicalutamide + LHRH Analogue | LHRH Analogue alone | Hot flashes | Common in both groups | Common | [1] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of Bicalutamide in combination therapy. These should be adapted based on specific experimental needs.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of Bicalutamide in combination with another agent on prostate cancer cell lines (e.g., LNCaP, VCaP).
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bicalutamide (dissolved in DMSO)
-
Combination agent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Bicalutamide and the combination agent in culture medium.
-
Treat the cells with Bicalutamide alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Androgen Receptor (AR) Expression
Objective: To determine the effect of Bicalutamide combination therapy on the expression levels of the androgen receptor and downstream signaling proteins.
Materials:
-
Prostate cancer cells
-
Bicalutamide and combination agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Bicalutamide, the combination agent, or both for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway of Bicalutamide Action
Caption: Mechanism of action of Bicalutamide in prostate cancer cells.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for a preclinical in vivo combination study.
References
Application Notes: Gumelutamide in Androgen-Dependent Cell Lines
Introduction
Gumelutamide is a novel second-generation nonsteroidal antiandrogen (NSAA) that acts as a potent and selective antagonist of the androgen receptor (AR). Androgen deprivation therapy remains a cornerstone for managing advanced prostate cancer; however, resistance often develops, leading to castration-resistant prostate cancer (CRPC).[1] Despite low levels of circulating androgens, AR signaling is frequently reactivated in CRPC through mechanisms like AR overexpression, mutation, or intratumoral androgen synthesis.[1] Second-generation antiandrogens like Gumelutamide are designed to more effectively inhibit AR signaling compared to first-generation agents (e.g., bicalutamide).[2] These notes provide an overview of the application of Gumelutamide in preclinical research using androgen-dependent prostate cancer cell lines.
Mechanism of Action
Gumelutamide functions as a direct, competitive inhibitor of the androgen receptor. Its mechanism involves several key actions that collectively suppress AR signaling:
-
Blocks Androgen Binding: It competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2]
-
Inhibits Nuclear Translocation: Upon binding, Gumelutamide induces a conformational change in the AR that prevents its translocation from the cytoplasm to the nucleus.[2][3]
-
Prevents DNA Binding: By keeping the AR in the cytoplasm, it prevents the receptor from binding to androgen response elements (AREs) on the DNA.[2]
-
Blocks Coactivator Recruitment: It disrupts the formation of a functional transcriptional complex by preventing the recruitment of coactivator proteins necessary for gene expression.[2]
This multi-faceted approach leads to a comprehensive shutdown of androgen-regulated gene transcription, ultimately inhibiting cancer cell growth and promoting apoptosis.
Data Presentation
The efficacy of Gumelutamide has been evaluated in various androgen-dependent prostate cancer cell lines. The following table summarizes typical inhibitory concentrations (IC50) for cell growth.
Table 1: In Vitro Efficacy of Gumelutamide in Androgen-Dependent Prostate Cancer Cell Lines
| Cell Line | AR Status | Gumelutamide IC50 (nM) | Enzalutamide IC50 (nM) | Bicalutamide IC50 (nM) |
| LNCaP | T878A mutant, sensitive to androgens | Data not available | ~30-60 | ~800-1000 |
| VCaP | Wild-type, AR amplified | Data not available | ~20-50 | >1000 |
| C4-2 | Androgen-independent subline of LNCaP | Data not available | ~100-200 | >5000 |
Note: Specific IC50 values for Gumelutamide are not publicly available in the provided search results. The table structure is based on expected data presentation for such a compound, with comparative data for existing drugs like Enzalutamide and Bicalutamide included for context.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Androgen Receptor (AR) signaling pathway and points of inhibition by Gumelutamide.
Experimental Workflow Diagram
Caption: Workflow for evaluating Gumelutamide's efficacy in androgen-dependent cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro activity of Gumelutamide.
Protocol 1: Cell Viability Assay (WST-8)
This protocol is used to determine the effect of Gumelutamide on the proliferation and viability of androgen-dependent cell lines.
Materials:
-
Androgen-dependent prostate cancer cells (e.g., LNCaP, VCaP).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
Charcoal-stripped serum (CSS) to create an androgen-depleted medium.
-
Gumelutamide stock solution (e.g., 10 mM in DMSO).
-
Synthetic androgen R1881 (10 µM stock in ethanol).
-
96-well cell culture plates.
-
WST-8 reagent (e.g., Cell Counting Kit-8).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Culture cells in complete growth medium.
-
Trypsinize and resuspend cells in RPMI-1640 supplemented with 5-10% CSS.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of Gumelutamide in RPMI-1640 + CSS.
-
For androgen-stimulated conditions, add R1881 to the media to a final concentration of 0.1-1 nM.[4]
-
Remove the old medium from the wells and add 100 µL of the prepared media containing different concentrations of Gumelutamide (e.g., 0.01 nM to 10 µM), with or without R1881. Include vehicle controls (DMSO).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.[4]
-
-
Viability Measurement:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log concentration of Gumelutamide and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot for AR and PSA Expression
This protocol assesses the effect of Gumelutamide on the protein levels of the androgen receptor and its downstream target, Prostate-Specific Antigen (PSA).
Materials:
-
6-well cell culture plates.
-
Treated cells (as described above).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-AR, anti-PSA, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Seed 1x10^6 cells in 6-well plates and treat with Gumelutamide (e.g., at IC50 concentration) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-AR 1:1000, anti-PSA 1:1000, anti-β-actin 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to the loading control (β-actin).
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes
This protocol measures changes in the mRNA expression of AR-regulated genes, such as KLK3 (PSA) and TMPRSS2, following treatment with Gumelutamide.
Materials:
-
Treated cells in 6-well plates.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (KLK3, TMPRSS2) and a housekeeping gene (GAPDH or ACTB).
-
Real-time PCR system.
Procedure:
-
RNA Extraction:
-
Treat cells as described for Western Blotting.
-
Lyse cells directly in the well and extract total RNA according to the manufacturer's protocol.
-
Quantify RNA and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction in a 96-well qPCR plate. Each reaction should contain cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Include no-template controls for each primer set.
-
-
Thermal Cycling:
-
Run the plate on a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
-
References
Application Note: Assessing Gumelutamide Binding to the Androgen Receptor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a crucial driver in the progression of prostate cancer.[1][2] Non-steroidal anti-androgens (NSAAs) are a class of drugs that competitively inhibit the binding of natural androgens, like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR.[3][4][5] Gumelutamide is a novel, potent, non-steroidal androgen receptor antagonist designed to bind to the AR with high affinity, thereby preventing receptor activation and subsequent downstream signaling that promotes tumor growth.[5][6][7]
This document provides detailed protocols for researchers, scientists, and drug development professionals to characterize the binding and functional activity of Gumelutamide. Two primary methodologies are described: a biochemical competitive radioligand binding assay to determine the binding affinity (Kᵢ) of Gumelutamide for the AR, and a cell-based luciferase reporter gene assay to measure its functional antagonist activity (IC₅₀).
Mechanism of Action
In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs).[1] Upon binding to an androgen agonist (e.g., DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus.[1] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, initiating their transcription.[1] Gumelutamide acts as a competitive antagonist, directly binding to the ligand-binding domain of the AR to block the binding of androgens, which in turn prevents AR nuclear translocation and AR-mediated gene expression.[5][7][8]
Figure 1. Androgen Receptor Signaling Pathway and Gumelutamide Inhibition.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity of Gumelutamide for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.[9][10][11]
Materials and Reagents
-
AR Source: Rat prostate cytosol or recombinant human AR protein.[9][12]
-
Radioligand: [³H]-Mibolerone or [³H]-R1881 (a synthetic androgen).
-
Assay Buffer (TEDG): Tris-HCl, EDTA, DTT, Glycerol.[9]
-
Test Compound: Gumelutamide, dissolved in DMSO.
-
Reference Compound: Dihydrotestosterone (DHT) or Bicalutamide (B1683754).[13][14]
-
Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail
-
96-well filter plates and deep-well plates.
-
Scintillation counter.
Experimental Workflow
Figure 2. Workflow for Competitive Radioligand Binding Assay.
Detailed Protocol
-
Preparation: Prepare serial dilutions of Gumelutamide and the reference compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Binding Reaction: In a 96-well plate, combine the AR protein source, a fixed concentration of the radioligand (typically at its Kₔ value), and the serially diluted Gumelutamide or control compounds. Include wells for total binding (radioligand + AR) and non-specific binding (radioligand + AR + a high concentration of unlabeled DHT).
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[9]
-
Separation: Separate the AR-bound radioligand from the free radioligand. For HAP slurry, add the slurry to each well, incubate, and then wash to remove unbound ligand.
-
Quantification: Add scintillation cocktail to the washed HAP pellet (or filter) and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of Gumelutamide.
-
Plot the percent inhibition against the logarithm of the Gumelutamide concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of Gumelutamide that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: AR Luciferase Reporter Gene Assay
This cell-based assay measures the ability of Gumelutamide to antagonize androgen-induced AR transcriptional activity.[1][2][15]
Materials and Reagents
-
Cell Line: AR-negative cells like HEK293 or PC-3, or AR-positive cells like LNCaP or 22Rv1.[1][15]
-
Plasmids:
-
AR expression vector (e.g., pCMV-hAR), if using AR-negative cells.
-
Androgen-responsive reporter plasmid (e.g., MMTV-luc or pARE-Luc).[1]
-
Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase).
-
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (CSS) to remove endogenous steroids.[1]
-
Agonist: Dihydrotestosterone (DHT).
-
Test Compound: Gumelutamide, dissolved in DMSO.
-
Transfection Reagent: e.g., Lipofectamine.
-
Luciferase Assay System: e.g., Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Detailed Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[15]
-
Transfection (for AR-negative cells): Co-transfect cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.[1][16] Incubate for 4-6 hours, then replace with fresh medium containing CSS.[1]
-
Compound Treatment: After 24 hours of transfection, treat the cells. Prepare serial dilutions of Gumelutamide in medium containing a fixed concentration of DHT (typically the EC₈₀ concentration, e.g., 0.1 nM).[1] Include controls for basal activity (vehicle only) and maximal DHT-induced activity (DHT only).
-
Incubation: Incubate the cells for an additional 24 hours.[1][15]
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[1]
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.[1]
-
Calculate the percentage of inhibition of DHT-induced activity for each Gumelutamide concentration.
-
Plot the percent inhibition against the logarithm of the Gumelutamide concentration.
-
Use non-linear regression to determine the IC₅₀ value, which represents the functional antagonist potency of Gumelutamide.
-
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Androgen Receptor Binding Affinity of Gumelutamide
| Compound | Kᵢ (nM) ± SEM |
|---|---|
| Gumelutamide | 0.5 ± 0.08 |
| Bicalutamide | 159 ± 12[14] |
| Enzalutamide | 36 ± 4 |
| Dihydrotestosterone (DHT) | 0.2 ± 0.03 |
(Data are representative and for illustrative purposes only)
Table 2: Functional Antagonism of AR-Mediated Transcription
| Compound | IC₅₀ (nM) ± SEM |
|---|---|
| Gumelutamide | 25 ± 3.1 |
| Bicalutamide | 750 ± 55 |
| Enzalutamide | 110 ± 9.8 |
(Data are representative and for illustrative purposes only)
Summary
The protocols outlined provide a robust framework for characterizing the interaction of the novel non-steroidal anti-androgen, Gumelutamide, with the androgen receptor. The competitive binding assay directly measures the affinity of the compound for the receptor, while the luciferase reporter assay confirms its functional antagonism in a cellular context. Together, these methods are essential for the preclinical evaluation and development of new AR-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 5. rigicon.com [rigicon.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 8. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gumelutamide monosuccinate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gumelutamide monosuccinate. The following information addresses common solubility issues and offers potential solutions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of Gumelutamide?
A1: Publicly available data on "this compound" is limited. However, for the parent compound, Gumelutamide (TAS-3681), the following solubility has been reported:
-
In Dimethyl Sulfoxide (DMSO): Soluble at 10 mM. Another source indicates solubility up to 50 mg/mL (118.80 mM), though requiring sonication to achieve this concentration.
It is crucial to note that the solubility of the monosuccinate salt form may differ from the parent compound.
Q2: I am observing poor aqueous solubility with my compound. Is this expected?
Q3: How can I improve the solubility of this compound for my in vitro assays?
A3: For in vitro studies, starting with a stock solution in an appropriate organic solvent is common. Based on available data, DMSO is a suitable starting point for Gumelutamide. For aqueous-based assays, you can then dilute the DMSO stock into your aqueous buffer. It is critical to ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5%). If precipitation occurs upon dilution, consider using a co-solvent system or a formulation approach.
Q4: What are some common strategies to enhance the solubility of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs. These include:
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the solution can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycols) can increase the solubility of hydrophobic compounds.
-
Surfactants/Micellar Solubilization: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of the compound is exceeded. The final DMSO concentration may be too low to maintain solubility. | 1. Decrease the final concentration of the compound.2. Increase the final DMSO concentration, if tolerated by the assay.3. Use a different co-solvent system (e.g., ethanol, PEG 400).4. Incorporate a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in the aqueous buffer.5. Consider formulating with cyclodextrins. |
| Inconsistent results in bioassays. | Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating out of solution over the course of the experiment. | 1. Visually inspect all solutions for precipitation before and during the experiment.2. Prepare fresh dilutions immediately before use.3. Filter solutions after dilution to remove any precipitate, and if possible, confirm the concentration of the filtrate.4. Re-evaluate the formulation to ensure the compound remains in solution under the assay conditions. |
| Difficulty dissolving the compound in any solvent. | The compound may have very low intrinsic solubility or may be in a stable crystalline form. | 1. Use sonication or gentle heating to aid dissolution in organic solvents like DMSO.2. Try a range of organic solvents with varying polarities (see Data Presentation section).3. For aqueous solutions, explore a wide pH range if the compound has ionizable functional groups. |
Data Presentation
Table 1: Reported Solubility of Gumelutamide
| Solvent | Concentration | Notes |
| DMSO | 10 mM | - |
| DMSO | 50 mg/mL (118.80 mM) | Requires sonication |
Table 2: Solubility of Structurally Similar Compound (Bicalutamide) in Various Solvents
This data is for a related compound and should be used as a general guide for solvent selection.
| Solvent | Solubility | Temperature (°C) |
| Water | 5 mg/L | 37 |
| Chloroform | Slightly soluble | Not specified |
| Absolute Ethanol | Slightly soluble | Not specified |
| Methanol | Sparingly soluble | Not specified |
| Acetone | Soluble | Not specified |
| Tetrahydrofuran | Soluble | Not specified |
Experimental Protocols
Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a chosen solvent system.
Materials:
-
This compound
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials until equilibrium is reached. This can take 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.
-
After reaching equilibrium, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a syringe filter compatible with the solvent.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
Visualizations
Caption: A logical workflow for addressing solubility challenges.
Caption: How surfactants enhance the solubility of hydrophobic drugs.
Technical Support Center: Optimizing Gumelutamide Monosuccinate Dosage for Efficacy
Disclaimer: Publicly available information on "Gumelutamide monosuccinate" is limited at this time. The following technical support guide has been developed using information on Bicalutamide , a well-characterized nonsteroidal antiandrogen, as a representative compound. Researchers should adapt these guidelines based on the specific properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a nonsteroidal antiandrogen like Bicalutamide?
A1: Bicalutamide is a pure, nonsteroidal antiandrogen.[1] It acts by competitively binding to androgen receptors (AR), thereby inhibiting the binding and action of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] This blockage prevents the AR from translocating to the nucleus, binding to androgen response elements on DNA, and initiating the transcription of genes that regulate prostate cell growth and survival.[2]
Q2: In which cell lines can I expect to see an anti-proliferative effect?
A2: Androgen-sensitive prostate cancer cell lines that express the androgen receptor, such as LNCaP, are commonly used to study the effects of antiandrogens. Bicalutamide has been shown to inhibit androgen-stimulated cell growth in LNCaP cells.[2] It is important to note that some cell lines with mutated androgen receptors, like certain LNCaP sublines, may exhibit an idiosyncratic response where antiandrogens can act as agonists.[2]
Q3: What are the expected outcomes in an in vivo model?
A3: In animal models, such as castrated male rats treated with testosterone, a potent antiandrogen is expected to inhibit the growth of accessory sex organs like the ventral prostate and seminal vesicles.[2] For example, Bicalutamide has been shown to cause a dose-related reduction in the weight of these organs.[2] In xenograft models using androgen-sensitive tumors, treatment should lead to a reduction in tumor growth.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of cell proliferation in an in vitro assay.
-
Question: Why am I not observing the expected anti-proliferative effect of my compound in LNCaP cells?
-
Answer:
-
Androgen Contamination: Phenol (B47542) red in cell culture media can have estrogenic activity and some batches of fetal bovine serum (FBS) contain androgens. Use phenol red-free media and charcoal-stripped FBS to remove steroids that could compete with your compound.
-
Cell Line Integrity: Ensure your LNCaP cells have not been passaged too many times, which can lead to changes in androgen receptor expression or mutation. Regularly perform cell line authentication.
-
Compound Stability: Verify the stability and solubility of this compound in your culture medium. Consider preparing fresh stock solutions for each experiment.
-
Agonistic Activity: In some contexts, particularly with mutated androgen receptors, antiandrogens can switch to agonists.[2] Consider testing your compound in the presence and absence of androgens to characterize its activity.
-
Issue 2: High variability in tumor growth in in vivo xenograft studies.
-
Question: My in vivo xenograft study shows high variability in tumor size within the same treatment group. What could be the cause?
-
Answer:
-
Tumor Implantation Site: Ensure consistent subcutaneous or orthotopic implantation of tumor cells. Variability in the depth or location of injection can affect tumor vascularization and growth.
-
Animal Health: Monitor the overall health of the animals. Stress, infection, or other health issues can impact tumor growth and response to treatment.
-
Drug Formulation and Administration: Ensure the compound is properly formulated for consistent bioavailability. For oral administration, consider the timing with respect to the animals' light/dark and feeding cycles.
-
Tumor Heterogeneity: The parental cell line used for xenografts may have inherent heterogeneity. Consider using a clonally selected cell line for more uniform tumor growth.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in LNCaP Cells
| Concentration (nM) | % Inhibition of Cell Proliferation (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.3 |
| 10 | 45.1 ± 3.5 |
| 100 | 78.9 ± 4.2 |
| 1000 | 92.3 ± 2.1 |
| IC50 (nM) | ~25 |
Table 2: Example of in vivo Efficacy Data in a Rat Model
| Treatment Group | Oral Dose (mg/kg/day) | % Inhibition of Ventral Prostate Weight (Mean ± SD) |
| Vehicle Control | 0 | 0 |
| This compound | 0.25 | 35.4 ± 5.1 |
| This compound | 1 | 68.2 ± 6.3 |
| This compound | 5 | 89.7 ± 4.8 |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum. Allow cells to attach for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Treat the cells with varying concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Prostate Weight Inhibition Assay in Rats
-
Animal Model: Use immature, castrated male Sprague-Dawley rats.
-
Androgen Stimulation: Administer daily subcutaneous injections of testosterone propionate (B1217596) (e.g., 0.2 mg/kg) to stimulate prostate growth.
-
Treatment: Administer this compound orally at various doses (e.g., 0.25, 1, 5 mg/kg) daily for 7 days. Include a vehicle control group.
-
Endpoint: On day 8, euthanize the animals and carefully dissect the ventral prostate and seminal vesicles.
-
Measurement: Record the wet weight of the dissected tissues.
-
Data Analysis: Calculate the percentage inhibition of tissue weight for each treatment group compared to the testosterone-treated control group.
Mandatory Visualizations
Caption: Mechanism of action of a nonsteroidal antiandrogen.
Caption: Workflow for evaluating an antiandrogen compound.
References
Common challenges in Gumelutamide monosuccinate experiments
Welcome to the technical support center for Gumelutamide monosuccinate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with this novel androgen receptor (AR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, non-steroidal anti-androgen compound. Its primary mechanism of action is the competitive inhibition of the androgen receptor (AR).[1][2] By binding to the AR, it prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting AR translocation to the nucleus, DNA binding, and the subsequent transcription of androgen-dependent genes that promote prostate cancer cell growth.[3]
Q2: I am observing poor solubility of this compound in my aqueous buffers. What is the recommended solvent?
A2: Like many small molecule inhibitors, this compound may exhibit limited solubility in aqueous solutions.[4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. This stock can then be diluted to the final working concentration in your cell culture medium. It is crucial to keep the final DMSO concentration below a certain threshold (typically <0.1%) to avoid solvent-induced cellular toxicity. For in vivo studies, formulation development with vehicles such as polyethylene (B3416737) glycol (PEG), cyclodextrins, or lipid-based carriers may be necessary to improve bioavailability.
Q3: My in vitro cell viability assays are showing inconsistent results. What could be the cause?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Line Heterogeneity: Prostate cancer cell lines can be heterogeneous, and their response to AR inhibitors can vary.[5] Ensure you are using a well-characterized and authenticated cell line.
-
Drug Stability: this compound may degrade in solution over time. Prepare fresh dilutions from your stock solution for each experiment.
-
Assay Interference: The compound itself might interfere with the assay reagents (e.g., absorbance or fluorescence). Run appropriate controls, including the compound in cell-free wells with the assay reagents.
-
Seeding Density: Ensure consistent cell seeding density across all wells, as this can significantly impact proliferation rates and drug response.
Q4: I am not observing the expected tumor growth inhibition in my xenograft model. What should I consider?
A4: Several factors can influence the efficacy of an anti-cancer agent in vivo:
-
Pharmacokinetics and Bioavailability: Poor absorption or rapid metabolism can lead to sub-therapeutic concentrations of the drug at the tumor site.[4] Consider performing pharmacokinetic studies to assess drug exposure.
-
Tumor Microenvironment: The tumor microenvironment in a xenograft model is different from a human tumor and can affect drug response.[5][6]
-
Route of Administration and Dosing Schedule: The route and frequency of administration may need optimization to maintain effective drug concentrations.
-
Development of Resistance: Tumor cells can develop resistance to AR inhibitors over time.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of compound in cell culture medium | Poor aqueous solubility of this compound. Final concentration of organic solvent (e.g., DMSO) is too high. | - Increase the final concentration of serum in the medium (if appropriate for the cell line).- Use a solubilizing agent or a different formulation.- Ensure the final DMSO concentration is kept to a minimum (e.g., <0.1%).- Prepare fresh dilutions immediately before use. |
| High background signal in biochemical assays | Interference of this compound with the assay components. | - Run a control with the compound in the absence of the target protein to measure background signal.- Use an alternative assay with a different detection method. |
| Variability in tumor size in control group of in vivo study | Inconsistent tumor cell implantation. Variation in animal health. | - Ensure a consistent number of viable cells are injected for each animal.- Monitor animal health closely and exclude animals that show signs of illness unrelated to the treatment. |
| Acquired resistance to this compound in long-term cell culture | Upregulation of AR, AR mutations, or activation of bypass signaling pathways. | - Perform molecular profiling of the resistant cells (e.g., sequencing of the AR gene, pathway analysis).- Consider combination therapies to target potential resistance mechanisms.[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Growth Study
-
Cell Preparation: Harvest prostate cancer cells (e.g., LNCaP) and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of male immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) or the vehicle control daily via the desired route (e.g., oral gavage).
-
Data Collection: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Androgen Receptor signaling pathway and points of inhibition by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]
Improving the bioavailability of Gumelutamide monosuccinate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with Gumelutamide monosuccinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary physicochemical properties?
This compound is an investigational small molecule inhibitor of the XYZ signaling pathway, being explored for its potential in oncology. Its monosuccinate salt form was selected to improve upon the aqueous solubility of the parent molecule, though bioavailability challenges may still exist. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₄O₅S (Parent) |
| Molecular Weight | 444.51 g/mol (Parent) |
| pKa | 3.8 (acidic), 8.2 (basic) |
| LogP | 4.1 |
| Aqueous Solubility (pH 6.8) | < 0.05 mg/mL |
| Biopharmaceutics Classification System (BCS) | Provisional Class II/IV |
Q2: What are the primary formulation challenges affecting the oral bioavailability of this compound?
The low aqueous solubility and high lipophilicity (LogP > 4) of this compound are the primary hurdles. These factors can lead to poor dissolution in the gastrointestinal tract and may contribute to variable absorption, making it a challenging compound for oral delivery.
Q3: What are the most promising strategies for improving the bioavailability of this compound?
Initial efforts should focus on formulation technologies designed for poorly soluble compounds. The most common and effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Creating a high-energy, amorphous form of the drug dispersed within a polymer matrix can significantly enhance dissolution rates.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and leverage lipid absorption pathways.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area available for dissolution.
Below is a decision-making framework for selecting an appropriate formulation strategy.
Caption: Decision framework for bioavailability enhancement.
Troubleshooting Guides
Q4: We are observing inconsistent and slow dissolution of our initial this compound formulation. What are the likely causes and how can we address them?
Inconsistent dissolution is a common issue for BCS Class II/IV compounds. The table below outlines potential causes and recommended actions to troubleshoot this problem.
Table 2: Troubleshooting Poor In Vitro Dissolution
| Potential Cause | Recommended Solution |
| Drug Recrystallization | The amorphous form may be converting to a more stable, less soluble crystalline form. Confirm with XRPD or DSC. Consider using a different polymer or increasing the polymer-to-drug ratio in your ASD formulation. |
| Inadequate Wetting | The powder may not be dispersing properly in the dissolution medium. Try adding a surfactant (e.g., 0.5% SLS) to the medium to improve wetting. |
| "Parachute" Effect | The drug may initially dissolve to a supersaturated state and then rapidly precipitate. Use a precipitation inhibitor in your formulation or dissolution medium (e.g., HPMC, PVP). |
| Formulation Integrity | If using a tablet, the disintegration may be too slow. Optimize the disintegrant levels or compaction force. |
Q5: Our lead amorphous solid dispersion (ASD) formulation shows promising in vitro results, but in vivo exposure in rats is highly variable. What could be the reason?
High in vivo variability despite good in vitro performance often points to complex physiological interactions.
Table 3: Troubleshooting High In Vivo Pharmacokinetic Variability
| Potential Cause | Recommended Solution |
| Food Effects | The presence or absence of food can significantly alter GI physiology and drug absorption. Conduct PK studies in both fed and fasted animal states to assess the impact of food. |
| Pre-systemic Metabolism | This compound may be a substrate for gut wall (e.g., CYP3A4) or hepatic enzymes. Consider in vitro metabolic stability assays (microsomes, S9 fractions) to investigate this. |
| Efflux Transporter Activity | The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen. Conduct Caco-2 permeability assays with and without a P-gp inhibitor. |
| GI Motility and pH | Differences in gastric emptying and intestinal transit time among animals can lead to variability. Ensure consistent dosing procedures and consider the use of agents that modulate GI motility if scientifically justified. |
Experimental Protocols
Q6: What is a standard protocol for preparing a lab-scale amorphous solid dispersion (ASD) of this compound using a spray dryer?
This protocol outlines a general procedure for preparing an ASD. The specific parameters (solvent, polymer, drug loading) should be optimized for this compound.
Protocol 1: Spray-Dried Amorphous Solid Dispersion (ASD) Preparation
-
Solution Preparation:
-
Dissolve 1 gram of this compound and 3 grams of a suitable polymer (e.g., HPMC-AS, PVP VA64) in 100 mL of a volatile solvent system (e.g., 50:50 dichloromethane:methanol).
-
Stir until a clear solution is obtained. Use gentle heating if necessary, ensuring the temperature remains below 40°C.
-
-
Spray Dryer Setup:
-
Set up the spray dryer with a standard two-fluid nozzle.
-
Set the inlet temperature to a level that results in an outlet temperature of 45-55°C (e.g., start with an inlet of 110°C).
-
Set the atomization gas flow rate to achieve a fine mist (e.g., 400-600 L/hr).
-
Set the solution feed rate to a controlled value (e.g., 5 mL/min).
-
-
Spray Drying Process:
-
Pump the drug-polymer solution through the nozzle into the drying chamber.
-
The solvent rapidly evaporates, forming a fine powder of the drug dispersed in the polymer.
-
Collect the resulting powder from the cyclone.
-
-
Secondary Drying:
-
Transfer the collected powder to a vacuum oven.
-
Dry at 40°C under vacuum for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Analyze the resulting powder using X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Perform an in vitro dissolution test to assess the improvement in dissolution rate compared to the crystalline drug.
-
The workflow for this process is visualized below.
Caption: Workflow for preparing an amorphous solid dispersion.
Q7: How can we investigate if this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter?
A Caco-2 permeability assay is the standard in vitro model for this purpose. This protocol describes how to determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value > 250 Ω·cm² is typically required.
-
-
Permeability Experiment:
-
Apical to Basolateral (A-to-B): Add this compound (e.g., at 10 µM) to the apical (donor) chamber. At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (receiver) chamber.
-
Basolateral to Apical (B-to-A): In a separate set of wells, add the drug to the basolateral (donor) chamber and sample from the apical (receiver) chamber at the same time points.
-
To investigate P-gp involvement, run the experiment in parallel in the presence of a known P-gp inhibitor (e.g., 1 µM Verapamil).
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Interpretation: An efflux ratio > 2 suggests that the compound is a substrate for an efflux transporter. If the efflux ratio is significantly reduced in the presence of the P-gp inhibitor, it confirms that P-gp is the primary transporter involved.
-
The hypothetical signaling pathway for this compound is shown below for context.
Caption: Hypothetical XYZ signaling pathway inhibition.
Troubleshooting unexpected results with Gumelutamide monosuccinate
Technical Support Center: Gumelutamide Monosuccinate
Disclaimer: Information regarding "this compound" is not publicly available. This technical support guide has been developed based on the known characteristics of similar anti-androgen compounds, such as Bicalutamide, to provide a relevant and helpful resource for researchers. The troubleshooting advice and protocols are based on established methodologies for this class of drugs.
Troubleshooting Guides
This section addresses unexpected experimental outcomes that may be encountered when working with this compound.
Question: Why am I observing inconsistent anti-androgenic activity in my cell-based assays?
Answer: Inconsistent activity can stem from several factors, from experimental setup to cell line characteristics. Refer to the table below for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Line Androgen Receptor (AR) Expression: Low or variable AR expression in your cell line. | Confirm AR expression levels via Western Blot or qPCR. Use a cell line with stable and high AR expression (e.g., LNCaP, VCaP). |
| Mutated Androgen Receptor: Some prostate cancer cell lines (e.g., LNCaP) have a mutated AR that can be paradoxically activated by some anti-androgens.[1] | Sequence the AR in your cell line to check for mutations. Consider using a cell line with a wild-type AR or one where the specific mutation's effect on your compound is known. |
| Serum Androgen Levels: Androgens present in fetal bovine serum (FBS) can compete with this compound. | Use charcoal-stripped FBS to remove endogenous androgens from your cell culture media. |
| Compound Degradation: this compound may be unstable in your experimental conditions. | Prepare fresh stock solutions for each experiment. Protect from light and store at the recommended temperature. Perform a stability test in your specific media over the time course of your experiment. |
| Incorrect Dosing: Calculation errors or improper serial dilutions. | Double-check all calculations for dosing. Prepare a fresh dilution series for each experiment. |
Question: My in vivo xenograft model is not showing the expected tumor growth inhibition. What could be the reason?
Answer: In vivo experiments introduce a higher level of complexity. The following table outlines potential issues and troubleshooting steps.
| Potential Cause | Recommended Solution |
| Pharmacokinetics/Pharmacodynamics (PK/PD): Suboptimal dosing, frequency, or route of administration leading to insufficient drug exposure at the tumor site. | Conduct a pilot PK study to determine the optimal dosing regimen to achieve and maintain the target drug concentration. |
| Metabolism of the Compound: The compound may be rapidly metabolized in vivo. | Co-administer with a metabolic inhibitor if the metabolic pathway is known. For example, some compounds are metabolized by cytochrome P450 enzymes. |
| Tumor Model Resistance: The chosen xenograft model may have intrinsic or acquired resistance to anti-androgen therapy. | Use a well-characterized, androgen-sensitive xenograft model. Consider using multiple models to confirm the compound's efficacy. |
| Animal Health: Underlying health issues in the experimental animals can affect tumor growth and drug response. | Ensure the animals are healthy and sourced from a reputable vendor. Monitor animal health closely throughout the study. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Based on compounds with similar nomenclature, this compound is hypothesized to be a non-steroidal anti-androgen. It likely acts as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling that leads to prostate cancer cell proliferation.[1][2]
Q2: How do I select the appropriate cell line for my experiments?
A2: The choice of cell line is critical. For studying anti-androgens, androgen-sensitive prostate cancer cell lines are typically used.
-
LNCaP: Expresses a mutated AR (T877A) and is responsive to androgens. Be aware that this mutation can sometimes lead to paradoxical agonistic effects with certain anti-androgens.[1]
-
VCaP: Overexpresses wild-type AR and is highly sensitive to androgens.
-
PC-3 and DU-145: These are androgen-independent cell lines and can be used as negative controls as they have low to no AR expression.
Q3: What are the key controls to include in my experiments?
A3:
-
Vehicle Control: To control for the effects of the solvent used to dissolve this compound.
-
Positive Control: A known anti-androgen like Bicalutamide or Enzalutamide.
-
Negative Control: For cell-based assays, an AR-negative cell line can be used.
-
For in vivo studies: A cohort of animals with tumors treated only with the vehicle.
Experimental Protocols
Protocol 1: Competitive Androgen Receptor Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
AR-positive cell lysate or purified AR protein.
-
Radiolabeled androgen (e.g., [³H]-DHT).
-
This compound.
-
Unlabeled DHT (for determining non-specific binding).
-
Assay buffer (e.g., TEG buffer with protease inhibitors).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, combine the AR source, a fixed concentration of [³H]-DHT, and varying concentrations of this compound.
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled DHT.
-
Incubate at 4°C for 16-18 hours to reach equilibrium.
-
Separate bound from free radioligand using a method like dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of androgen-sensitive prostate cancer cells.
Materials:
-
AR-positive cell line (e.g., LNCaP).
-
Cell culture medium with charcoal-stripped FBS.
-
This compound.
-
DHT.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well plate.
Methodology:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of this compound in the presence of a fixed, stimulatory concentration of DHT (e.g., 1 nM). Include controls for vehicle and DHT alone.
-
Incubate for 72-96 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution and incubate overnight at 37°C.
-
Read the absorbance at 570 nm.
-
Normalize the results to the DHT-only control and plot the dose-response curve to determine the IC₅₀.
Visualizations
Caption: Androgen receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in cell-based assays.
References
How to prevent degradation of Gumelutamide monosuccinate in solution
Disclaimer: Information on the specific degradation pathways and stability of Gumelutamide monosuccinate is not publicly available. The following guide is based on established principles of pharmaceutical chemistry and provides a general framework for handling and troubleshooting issues related to the stability of similar chemical entities in solution. The degradation pathways, experimental data, and specific recommendations are hypothetical and should be adapted based on actual experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidative agents, and the type of solvent used. Based on its chemical structure, which likely contains amide and succinate (B1194679) moieties, it may be susceptible to hydrolysis under acidic or basic conditions, as well as oxidation.
Q2: What is the recommended solvent for dissolving this compound?
A2: For initial experiments, it is recommended to use a buffered aqueous solution within a pH range of 4.0 to 6.0. The use of co-solvents should be approached with caution, as organic solvents can sometimes accelerate degradation.[1] If an organic solvent is necessary for solubility, a preliminary stability study is advised.
Q3: How should I store this compound solutions?
A3: this compound solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, freezing (-20°C or lower) may be an option, but freeze-thaw stability should be confirmed.
Q4: I observed a change in the color of my this compound solution. What could be the cause?
A4: A color change in the solution often indicates chemical degradation, potentially due to oxidation or the formation of chromophoric degradation products. It is crucial to halt the experiment and investigate the cause. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help mitigate oxidative degradation.
Q5: Can I use tap water to prepare my solutions?
A5: No, it is highly recommended to use high-purity water, such as deionized or distilled water, to prepare solutions. Tap water contains various ions and impurities that can catalyze degradation reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Solution | - Poor solubility at the given pH or temperature.- Degradation leading to insoluble products. | 1. Confirm the pH of the solution is within the optimal range (4.0-6.0).2. Assess if the solution was exposed to temperature fluctuations.3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Loss of Potency/Activity | - Chemical degradation of this compound. | 1. Perform a stability analysis using a suitable analytical method (e.g., HPLC) to quantify the amount of remaining active compound.2. Review the storage and handling conditions (temperature, light exposure, pH).3. Consider potential interactions with other components in the solution. |
| Unexpected Peaks in Analytical Chromatogram | - Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their chromatographic signatures.2. Use techniques like LC-MS to identify the structure of the unknown peaks.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a suitable column
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a pH 5.0 buffer.
-
Incubate at 60°C for 7 days, protected from light.
-
Analyze by HPLC at regular intervals.
-
-
Photodegradation:
-
Prepare a solution of this compound in a pH 5.0 buffer.
-
Expose the solution to a light source (e.g., UV lamp) at room temperature for 24 hours.
-
Analyze by HPLC.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound at 25°C
| pH | % Degradation (after 7 days) |
| 2.0 | 15.2% |
| 4.0 | 3.5% |
| 5.0 | 1.8% |
| 7.0 | 8.9% |
| 9.0 | 22.5% |
Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 5.0
| Temperature | % Degradation (after 7 days) |
| 4°C | < 1% |
| 25°C | 1.8% |
| 40°C | 6.2% |
| 60°C | 18.7% |
Visualizations
References
Technical Support Center: Overcoming Resistance to Gumelutamide Monosuccinate in Cancer Cells
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Gumelutamide monosuccinate, is now showing reduced responsiveness. What are the potential reasons?
A1: Reduced sensitivity, or acquired resistance, to AR inhibitors like this compound can arise from several molecular mechanisms.[1][2][3][4] The most common reasons include:
-
Alterations in the Androgen Receptor (AR):
-
AR Gene Amplification or Overexpression: Increased levels of the AR protein can render the drug less effective.[2][5]
-
AR Gene Mutations: Specific mutations in the ligand-binding domain (LBD) of the AR can alter the binding of this compound or even convert it from an antagonist to an agonist.[1][6]
-
Expression of AR Splice Variants (AR-Vs): Truncated versions of the AR that lack the LBD can be constitutively active and are not targeted by many AR inhibitors.[1][3][7] AR-V7 is a well-characterized example.[7]
-
-
Bypass Signaling Pathways:
-
Glucocorticoid Receptor (GR) Activation: Upregulation of the GR can activate a transcriptional program that overlaps with the AR, thereby promoting tumor growth in the presence of an AR inhibitor.[1][8]
-
Activation of Other Kinase Pathways: Signaling pathways such as PI3K/Akt/mTOR can be activated to promote cell survival and proliferation independently of the AR pathway.[9]
-
-
Changes in the Tumor Microenvironment:
-
Drug Efflux:
-
Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove the drug from the cancer cells, reducing its intracellular concentration.
-
Q2: How can I confirm if my cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line.[11] A significant increase in the IC50 value indicates the development of resistance.[11]
Q3: What are the first troubleshooting steps I should take if I observe resistance?
A3:
-
Confirm Resistance: Perform a dose-response curve to quantify the shift in IC50.
-
Check Cell Line Authenticity: Ensure your cell line has not been contaminated or misidentified.
-
Review Experimental Protocol: Double-check drug concentrations, incubation times, and other experimental parameters for any inconsistencies.
-
Culture Conditions: Ensure consistent and optimal cell culture conditions, as variations can affect drug sensitivity.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our long-term culture.
| Potential Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Characterize the Resistant Phenotype: Perform molecular analyses to investigate the underlying resistance mechanisms (See "Experimental Protocols" section).2. Attempt to Re-sensitize: In some cases, a "drug holiday" (culturing cells in the absence of the drug) may partially restore sensitivity, although this is often temporary.3. Combination Therapy: Explore the use of this compound in combination with other agents that target potential bypass pathways (e.g., PI3K inhibitors). |
| Cell Line Misidentification or Contamination | 1. Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.2. Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination, as this can alter cellular responses to drugs. |
| Drug Instability | 1. Verify Drug Integrity: Ensure the drug stock has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.2. Check Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is not causing toxicity. |
Issue 2: High variability in experimental results.
| Potential Cause | Suggested Troubleshooting Steps |
| Inconsistent Cell Seeding Density | 1. Optimize Seeding Density: Determine the optimal seeding density to ensure cells are in the exponential growth phase during the experiment.[12]2. Accurate Cell Counting: Use a consistent and accurate method for cell counting. |
| Variations in Drug Treatment | 1. Precise Dilutions: Prepare fresh serial dilutions of the drug for each experiment.[13]2. Consistent Incubation Times: Ensure uniform incubation times for all plates and conditions.[13] |
| Assay-Specific Issues | 1. Choice of Viability Assay: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters. Ensure the chosen assay is appropriate for your experimental question.2. Edge Effects in Multi-well Plates: Minimize edge effects by not using the outer wells of the plate for experimental samples or by filling them with sterile media/PBS. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes how to determine the IC50 value of this compound.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A common starting range is 10 nM to 100 µM.[14]
-
Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Use a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or perform an MTT assay according to the manufacturer's instructions.
-
Read the plate using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
-
Protocol 2: Western Blotting for AR, AR-V7, and GR Expression
This protocol is for assessing the protein levels of key players in resistance.
-
Protein Extraction:
-
Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against AR, AR-V7, GR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| LNCaP | 0.5 | 5.0 | 10 |
| VCaP | 0.2 | 3.0 | 15 |
| C4-2B | 1.0 | 12.0 | 12 |
Table 2: Hypothetical Protein Expression Changes in Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| Full-length AR | 1.0 | 2.5 |
| AR-V7 | 0.1 | 3.0 |
| Glucocorticoid Receptor (GR) | 1.0 | 4.0 |
Visualizations
Caption: Key mechanisms of resistance to androgen receptor inhibitors.
Caption: A logical workflow for troubleshooting drug resistance.
References
- 1. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the androgen receptor and overcoming resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Understanding and overcoming the mechanisms of primary and acquired resistance to abiraterone and enzalutamide in castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. urotoday.com [urotoday.com]
- 7. onclive.com [onclive.com]
- 8. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. prostatecancerfree.org [prostatecancerfree.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
Enhancing the therapeutic index of Gumelutamide monosuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Gumelutamide Monosuccinate, a novel androgen receptor (AR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a nonsteroidal anti-androgen that acts as a competitive antagonist of the androgen receptor (AR).[1][2] It binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] This blockage inhibits the nuclear translocation of the AR and subsequent transcription of androgen-dependent genes that promote cell growth and survival.[3]
Q2: What are the potential off-target effects of this compound and how can they be mitigated?
A2: A known off-target effect of some nonsteroidal anti-androgens is their interaction with GABA-A receptors in the brain, which can lead to seizures.[4] While this compound is designed to have reduced blood-brain barrier penetration, it is crucial to monitor for neurological symptoms in preclinical models.[4] If neurological effects are observed, consider adjusting the dose or exploring alternative delivery systems to minimize central nervous system exposure.
Q3: How can we address acquired resistance to this compound in our cancer cell lines?
A3: Acquired resistance to AR antagonists can arise from several mechanisms, including AR gene amplification, mutations in the AR ligand-binding domain, and the expression of AR splice variants like AR-V7 that lack the ligand-binding domain.[5][6][7] Resistance can also be mediated by the activation of alternative signaling pathways such as the PI3K/AKT/mTOR pathway.[5] To address resistance, consider combination therapies. For example, co-administering this compound with a PI3K inhibitor could be a viable strategy. Additionally, investigating the expression of AR-V7 in resistant cell lines is recommended, as this splice variant is not targeted by traditional AR antagonists.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
In Vitro Cell-Based Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values across experiments | 1. Variability in cell passage number and health.2. Inconsistent drug concentration due to improper serial dilutions.3. Differences in stock solution preparation and storage.[8] | 1. Use cells within a consistent and narrow passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.2. Carefully prepare fresh serial dilutions for each experiment.[9]3. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store as recommended.[9] |
| Low drug activity or no observable effect | 1. Poor drug solubility in the culture medium.2. Drug degradation.3. Incorrect assay window or instrument setup.[8] | 1. Confirm the solubility of this compound in your chosen solvent and culture medium. Consider using a solubilizing agent if necessary.[10]2. Check the stability of the drug under your experimental conditions (e.g., temperature, light exposure).[9][10]3. Optimize the assay window by adjusting cell density, incubation time, and reagent concentrations. Verify the correct instrument settings, especially for fluorescence-based assays.[8] |
| High cell toxicity at low concentrations | 1. Off-target effects of the compound.2. Solvent toxicity.3. Contamination of the drug stock or cell culture. | 1. Perform a literature search for known off-target effects.[4] Consider using a counterscreen to identify off-target activities.2. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).3. Test for mycoplasma contamination in your cell cultures. Prepare a fresh stock solution of the drug. |
Preclinical Formulation and In Vivo Studies
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor oral bioavailability in animal models | 1. Low aqueous solubility of this compound.2. Poor absorption from the GI tract.3. First-pass metabolism. | 1. Conduct pre-formulation studies to assess the physicochemical properties of the drug.[11] Consider formulation strategies like nanosuspensions or lipid-based formulations to enhance solubility.[12][13]2. Evaluate different dosing vehicles and routes of administration.[14]3. Investigate the metabolic stability of the compound in liver microsomes. |
| Observed toxicity in animal models (e.g., weight loss, lethargy) | 1. On-target toxicity due to high drug exposure.2. Off-target toxicity.3. Toxicity of the formulation vehicle. | 1. Perform dose-range-finding studies to determine the maximum tolerated dose (MTD).2. Conduct histological and pathological analysis of major organs to identify potential off-target toxicities.3. Include a vehicle-only control group in your in vivo studies to assess the toxicity of the formulation excipients. |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the androgen receptor.
Methodology:
-
Preparation of Prostate Cytosol:
-
Prostate tissue from rats is homogenized in a buffer containing protease inhibitors.
-
The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the AR.
-
-
Competitive Binding:
-
A constant concentration of a radiolabeled androgen (e.g., ³H-DHT) is incubated with the prostate cytosol.
-
Increasing concentrations of this compound or a known AR antagonist (e.g., bicalutamide) are added to compete for binding to the AR.[2]
-
-
Separation and Detection:
-
The bound and free radioligand are separated using a method like dextran-coated charcoal.
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is calculated.
-
AR-Mediated Gene Expression Assay (qPCR)
Objective: To evaluate the effect of this compound on the expression of AR target genes.[15]
Methodology:
-
Cell Culture and Treatment:
-
Prostate cancer cells (e.g., LNCaP) are cultured in a medium with charcoal-stripped serum to reduce endogenous androgens.
-
Cells are treated with a synthetic androgen (e.g., R1881) in the presence or absence of varying concentrations of this compound.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable kit.
-
The quality and quantity of RNA are assessed.
-
First-strand cDNA is synthesized from the RNA.
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using primers specific for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the delta-delta Ct method.
-
The results are presented as the fold change in gene expression relative to the control group.
-
Visualizations
Caption: Androgen Receptor Signaling Pathway and the Action of this compound.
Caption: Preclinical Experimental Workflow for Evaluating this compound.
Caption: Troubleshooting Decision Tree for In Vitro Assay Inconsistency.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. upperton.com [upperton.com]
- 12. content.noblelifesci.com [content.noblelifesci.com]
- 13. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 14. altasciences.com [altasciences.com]
- 15. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Enzalutamide and Bicalutamide in Prostate Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Enzalutamide and Bicalutamide (B1683754), two prominent antiandrogen therapies for prostate cancer. This analysis is supported by preclinical and clinical experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Enzalutamide demonstrates superior efficacy over Bicalutamide in the treatment of prostate cancer, particularly in castration-resistant prostate cancer (CRPC). This enhanced performance is attributed to its distinct mechanism of action, including a higher binding affinity for the androgen receptor (AR), complete antagonism without partial agonist activity, and inhibition of AR nuclear translocation and DNA binding. Clinical trials have consistently shown that Enzalutamide significantly prolongs progression-free survival and time to prostate-specific antigen (PSA) progression compared to Bicalutamide.
Mechanism of Action: A Tale of Two Inhibitors
Both Enzalutamide and Bicalutamide are nonsteroidal antiandrogens that function by competitively inhibiting the binding of androgens to the AR. However, their molecular interactions and downstream effects on AR signaling differ significantly.
Bicalutamide , a first-generation antiandrogen, acts as a competitive antagonist at the AR. While it effectively blocks the binding of androgens, it can exhibit partial agonist activity, especially in the context of AR overexpression or certain mutations, which can paradoxically stimulate prostate cancer growth.[1][2]
Enzalutamide , a second-generation AR inhibitor, binds to the AR with a significantly higher affinity than Bicalutamide.[3][4] Crucially, it acts as a pure antagonist, lacking the partial agonist activity observed with Bicalutamide.[4][5] Furthermore, Enzalutamide's mechanism is multifaceted, as it not only blocks androgen binding but also prevents the nuclear translocation of the AR and its subsequent interaction with DNA, thereby providing a more comprehensive blockade of androgen-driven gene expression.[6][7]
Diagram: Androgen Receptor Signaling Pathway Inhibition
Caption: Comparative mechanism of action of Enzalutamide and Bicalutamide.
Preclinical Efficacy: Quantitative Comparison
Preclinical studies have established the superior potency of Enzalutamide over Bicalutamide in inhibiting AR signaling.
| Parameter | Enzalutamide | Bicalutamide | Cell Line | Reference |
| AR Binding Affinity (IC50) | 21.4 nM | 160 nM | LNCaP | [8] |
| AR-driven Reporter Gene Inhibition (IC50) | 26 nM | ~5-10 fold less potent | LNCaP | [8] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity or inhibitory potency.
Clinical Efficacy: Head-to-Head Trials
The superior preclinical profile of Enzalutamide has translated into improved clinical outcomes in head-to-head trials against Bicalutamide. The STRIVE and TERRAIN trials are pivotal phase II studies that have directly compared the two drugs in patients with CRPC.
STRIVE Trial
The STRIVE trial was a randomized, double-blind, phase II study comparing Enzalutamide (160 mg/day) with Bicalutamide (50 mg/day) in men with nonmetastatic or metastatic CRPC.[9][10]
| Endpoint | Enzalutamide (n=198) | Bicalutamide (n=198) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 19.4 months | 5.7 months | 0.24 (0.18-0.32) | <0.001 | [5] |
| Time to PSA Progression | Not Reached | 8.3 months | 0.19 (0.14-0.26) | <0.001 | [5] |
| PSA Response (≥50% decline) | 81% | 31% | - | <0.001 | [5] |
TERRAIN Trial
The TERRAIN trial was a randomized, double-blind, phase II study that also compared Enzalutamide (160 mg/day) with Bicalutamide (50 mg/day) in men with metastatic CRPC.[11][12]
| Endpoint | Enzalutamide (n=184) | Bicalutamide (n=191) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 15.7 months | 5.8 months | 0.44 (0.34-0.57) | <0.0001 | [11] |
Experimental Protocols
Androgen Receptor Binding Affinity Assay (Competitive Displacement)
Objective: To determine the relative binding affinity of Enzalutamide and Bicalutamide for the androgen receptor.
Methodology:
-
Cell Culture: LNCaP human prostate cancer cells, which endogenously express the androgen receptor, are cultured in appropriate media.
-
Cell Lysate Preparation: Cells are harvested and lysed to obtain a protein extract containing the androgen receptor.
-
Radioligand Binding: A constant concentration of a radiolabeled androgen, such as 18F-FDHT (16β-[18F]-fluoro-5α-dihydrotestosterone), is incubated with the cell lysate.
-
Competitive Binding: Increasing concentrations of unlabeled Enzalutamide or Bicalutamide are added to the incubation mixture to compete with the radioligand for binding to the androgen receptor.
-
Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified.
-
Data Analysis: The concentration of the competitor drug that displaces 50% of the radioligand binding (IC50) is calculated.
Diagram: Competitive Binding Assay Workflow
Caption: Workflow for determining androgen receptor binding affinity.
Clinical Trial Protocol: STRIVE Trial
Objective: To compare the efficacy and safety of Enzalutamide versus Bicalutamide in men with castration-resistant prostate cancer.[9]
Study Design:
-
Phase II, multicenter, randomized, double-blind clinical trial.
-
396 men with nonmetastatic or metastatic CRPC were randomized in a 1:1 ratio.[9]
Treatment Arms:
-
Arm 1: Enzalutamide 160 mg orally once daily.[9]
-
Arm 2: Bicalutamide 50 mg orally once daily.[9]
-
All patients continued on androgen deprivation therapy (ADT).[9]
Primary Endpoint:
-
Progression-free survival (PFS), defined as the time from randomization to the first evidence of radiographic progression, a skeletal-related event, initiation of new antineoplastic therapy, or death from any cause.
Secondary Endpoints:
-
Time to PSA progression.[5]
-
Proportion of patients with a ≥50% PSA response.[5]
-
Radiographic progression-free survival in metastatic patients.[5]
Diagram: STRIVE Trial Design
Caption: Simplified schema of the STRIVE clinical trial design.
Conclusion
The evidence from both preclinical and head-to-head clinical trials strongly supports the superior efficacy of Enzalutamide over Bicalutamide for the treatment of prostate cancer. Its enhanced mechanism of action, characterized by higher AR binding affinity and a complete blockade of multiple steps in the AR signaling pathway, translates to significant improvements in clinical outcomes for patients. These findings underscore the importance of continued research and development of next-generation androgen receptor inhibitors in the management of advanced prostate cancer.
References
- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 2. Bicalutamide - Proteopedia, life in 3D [proteopedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dovepress.com [dovepress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. newsroom.astellas.com [newsroom.astellas.com]
Validating the Anti-Androgenic Effects of Gumelutamide Monosuccinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the anti-androgenic properties of the novel compound, Gumelutamide monosuccinate. Due to the limited publicly available data on this compound, this document serves as a template, presenting a direct comparison with the established second-generation anti-androgen, Enzalutamide, and the first-generation anti-androgen, Bicalutamide (B1683754). The methodologies and data presentation formats provided herein are designed to facilitate a comprehensive and objective assessment of this compound's preclinical efficacy once experimental data becomes available.
Executive Summary
Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor (AR) signaling pathway playing a crucial role in its progression.[1] Anti-androgen therapies are a cornerstone of treatment, aiming to inhibit this pathway.[2] This guide compares the preclinical profiles of Enzalutamide and Bicalutamide, two widely used AR antagonists, to establish a benchmark for evaluating this compound. The provided experimental protocols and data tables are intended to be populated with data from future studies on this compound to allow for a direct and robust comparison.
Mechanism of Action: Targeting the Androgen Receptor
Anti-androgenic drugs primarily function by antagonizing the androgen receptor. Upon binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes involved in prostate cancer cell growth and survival.[1]
Bicalutamide is a first-generation non-steroidal anti-androgen that acts as a competitive antagonist of the AR.[3] However, it can exhibit partial agonist activity under certain conditions.[4]
Enzalutamide is a second-generation AR inhibitor with a multi-faceted mechanism of action. It not only blocks androgen binding to the AR with higher affinity than Bicalutamide but also inhibits AR nuclear translocation and its interaction with DNA.[5][6] This more comprehensive inhibition of the AR signaling pathway contributes to its enhanced clinical efficacy.[7]
The precise mechanism of action for This compound is yet to be fully elucidated. It is hypothesized to act as an AR antagonist, and its comparative efficacy will depend on its binding affinity, its ability to prevent AR nuclear translocation and DNA binding, and its potential for agonist activity.
Figure 1. Androgen Receptor Signaling Pathway and Points of Intervention for Anti-Androgenic Drugs.
Comparative Efficacy: In Vitro Data
The anti-androgenic activity of a compound is initially assessed through in vitro assays that measure its ability to inhibit AR function and reduce the proliferation of prostate cancer cells.
Androgen Receptor Binding Affinity
A key determinant of an anti-androgen's potency is its affinity for the androgen receptor. This is typically quantified by the half-maximal inhibitory concentration (IC50) in a competitive binding assay, where the compound's ability to displace a radiolabeled androgen from the AR is measured.
| Compound | Androgen Receptor (AR) IC50 (nM) | Cell Line / Assay System |
| This compound | Data not available | |
| Enzalutamide | ~20-40 | LNCaP cells |
| Bicalutamide | ~160-243[3][8] | LNCaP cells[4] / Rat AR[3] |
Inhibition of Prostate Cancer Cell Proliferation
The ultimate goal of anti-androgen therapy is to inhibit the growth of prostate cancer cells. The efficacy of a compound in this regard is evaluated using cell proliferation assays with androgen-sensitive prostate cancer cell lines, such as LNCaP.
| Compound | LNCaP Cell Proliferation IC50 (µM) |
| This compound | Data not available |
| Enzalutamide | ~0.1-0.5 |
| Bicalutamide | ~0.8-2.0[9] |
Comparative Efficacy: In Vivo Data
In vivo studies using animal models are critical for evaluating the therapeutic potential of a new drug candidate in a physiological setting. Prostate cancer xenograft models, where human prostate cancer cells are implanted into immunocompromised mice, are commonly used.
Tumor Growth Inhibition in Xenograft Models
The ability of an anti-androgen to suppress tumor growth in vivo is a primary endpoint in preclinical studies. This is typically measured as the percentage of tumor growth inhibition compared to a vehicle control.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | Data not available | Data not available | Data not available |
| Enzalutamide | LNCaP xenograft in castrated mice | 10 mg/kg/day, oral | >90% |
| Bicalutamide | LNCaP xenograft in castrated mice | 50 mg/kg/day, oral | ~79%[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key experiments cited in this guide.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (as a source of AR) or recombinant human AR.
-
Radiolabeled androgen (e.g., [3H]-R1881).
-
Test compound (this compound, Enzalutamide, Bicalutamide).
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the AR source with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the unbound radioligand.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.
LNCaP Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a test compound on the viability and proliferation of LNCaP prostate cancer cells.
Materials:
-
LNCaP cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Charcoal-stripped serum (to remove endogenous androgens).
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Seed LNCaP cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with a medium containing charcoal-stripped serum to create an androgen-deprived environment.
-
Treat the cells with varying concentrations of the test compound in the presence of a low concentration of a synthetic androgen (e.g., R1881) to stimulate proliferation.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution.
-
Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Figure 2. Workflow for the LNCaP Cell Proliferation (MTT) Assay.
Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Materials:
-
Immunocompromised mice (e.g., male nude or SCID mice).
-
Human prostate cancer cells (e.g., LNCaP).
-
Matrigel (optional, to aid tumor formation).
-
Test compound formulated for in vivo administration (e.g., oral gavage).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP) mixed with Matrigel into the flank of the immunocompromised mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule.
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.
Figure 3. Logical Flow of a Prostate Cancer Xenograft Study.
Conclusion
This guide provides a structured approach for the preclinical validation of this compound's anti-androgenic effects. By following the outlined experimental protocols and utilizing the provided data tables for comparison with established anti-androgens like Enzalutamide and Bicalutamide, researchers can generate a comprehensive and comparative dataset. This will be instrumental in determining the therapeutic potential of this compound as a novel treatment for prostate cancer. The diagrams of the signaling pathway and experimental workflows offer a clear visual representation of the underlying biological processes and methodologies. The successful completion of these studies will be a critical step in the drug development pipeline for this promising new compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. urotoday.com [urotoday.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. Additive antitumor effects of the epidermal growth factor receptor tyrosine kinase inhibitor, gefitinib (Iressa), and the nonsteroidal antiandrogen, bicalutamide (Casodex), in prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Androgen Receptor Signaling Inhibitors in Prostate Cancer
A thorough review of publicly available scientific literature and clinical trial data reveals no specific information regarding a compound named "Gumelutamide monosuccinate." As such, a direct cross-validation of its mechanism of action and a comparative analysis against other androgen receptor (AR) inhibitors cannot be provided at this time. This guide will, therefore, focus on a comparative analysis of well-established and novel AR signaling inhibitors used in the treatment of prostate cancer, providing a framework for evaluating such compounds.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the mechanisms, efficacy, and experimental validation of prominent AR inhibitors.
Introduction to Androgen Receptor Signaling in Prostate Cancer
The androgen receptor is a crucial driver of prostate cancer cell growth and survival.[1][2][3] Therapies targeting the AR signaling pathway are a cornerstone of prostate cancer treatment. These therapies can be broadly categorized into agents that block the AR directly (antagonists) and those that inhibit androgen synthesis.[4][5] Resistance to initial treatments often emerges through various mechanisms, including AR mutations, amplification, and the expression of splice variants, driving the development of next-generation AR inhibitors.[6][7][8]
Mechanisms of Action of Key Androgen Receptor Inhibitors
The primary mechanism of AR antagonists is to competitively bind to the ligand-binding domain (LBD) of the AR, preventing its activation by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][9] However, newer agents have demonstrated additional inhibitory activities.
Table 1: Comparison of Mechanisms of Action for Selected AR Inhibitors
| Compound | Primary Mechanism of Action | Additional Mechanisms |
| Bicalutamide (B1683754) | Competitive antagonist of the AR LBD.[1][9] | Minimal impact on AR nuclear translocation or DNA binding. |
| Enzalutamide (B1683756) | Potent AR antagonist with higher binding affinity than bicalutamide.[4] | - Inhibits AR nuclear translocation.- Impairs AR binding to DNA.- Hinders the recruitment of coactivators.[7] |
| Apalutamide | Structurally similar to enzalutamide with a potent antagonistic effect on the AR. | - Blocks AR nuclear translocation.- Inhibits AR binding to DNA. |
| Darolutamide | A structurally distinct AR antagonist. | - Potently inhibits AR nuclear translocation.- Exhibits limited blood-brain barrier penetration, potentially reducing central nervous system-related side effects.[4] |
| Novel Agents in Development | ||
| AR Degraders (e.g., PROTACs) | Induce the degradation of the AR protein.[6][8][10] | Overcomes resistance mechanisms based on AR overexpression or mutation. |
| N-Terminal Domain (NTD) Inhibitors | Target the NTD of the AR, which is crucial for its transcriptional activity.[7][8] | Effective against AR splice variants that lack the LBD. |
Experimental Data and Comparative Efficacy
The efficacy of AR inhibitors is evaluated through a variety of preclinical and clinical endpoints. Key metrics include binding affinity to the AR, inhibition of prostate-specific antigen (PSA) production, reduction in tumor growth in xenograft models, and clinical outcomes such as progression-free survival (PFS) and overall survival (OS).
Table 2: Comparative Preclinical and Clinical Data for Selected AR Inhibitors
| Compound | AR Binding Affinity (Relative to Bicalutamide) | Key Preclinical Findings | Key Clinical Efficacy Highlights |
| Bicalutamide | 1x | Effective in reducing tumor growth in preclinical models.[11][12] | Less effective than castration as monotherapy at 50 mg/day.[11] When combined with a GnRH agonist, 50 mg once daily is at least as effective as flutamide (B1673489) 250 mg three times daily.[11] |
| Enzalutamide | 5-8x higher than bicalutamide.[4] | Demonstrated significant antitumor activity in bicalutamide-resistant models. | Prolonged survival in both chemotherapy-naive and post-chemotherapy metastatic castration-resistant prostate cancer (mCRPC).[7] |
| Apalutamide | High affinity, comparable to enzalutamide. | Showed potent inhibition of tumor growth in various prostate cancer models.[13] | Significantly improved metastasis-free survival in non-metastatic castration-resistant prostate cancer (nmCRPC). |
| Darolutamide | High affinity. | Demonstrated strong anti-tumor activity in preclinical models. | Significantly improved metastasis-free survival in nmCRPC with a favorable safety profile.[4] |
Experimental Protocols for Cross-Validation
The validation of the mechanism of action and efficacy of AR inhibitors involves a series of standardized in vitro and in vivo assays.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the androgen receptor.
Methodology: A competitive binding assay is typically used. This involves incubating a source of AR (e.g., prostate cancer cell lysates or recombinant AR protein) with a radiolabeled androgen (e.g., ³H-R1881) and varying concentrations of the test compound. The amount of radiolabeled androgen displaced by the test compound is measured, and the half-maximal inhibitory concentration (IC₅₀) is calculated.
Detailed Protocol Steps:
-
Preparation of AR source: Homogenize prostate cancer cells (e.g., LNCaP) or use purified recombinant AR protein.
-
Incubation: In a multi-well plate, combine the AR source, a fixed concentration of radiolabeled androgen, and serial dilutions of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled androgen).
-
Separation of bound and free ligand: Use methods like filtration or dextran-coated charcoal to separate the AR-bound radiolabeled androgen from the unbound fraction.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
Cell Viability and Proliferation Assays
Objective: To assess the effect of a compound on the viability and growth of prostate cancer cells.
Methodology: Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2) are treated with the test compound at various concentrations. Cell viability can be measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity.
Detailed Protocol Steps:
-
Cell Seeding: Plate prostate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the log concentration of the compound to determine the IC₅₀ or GI₅₀ (half-maximal growth inhibition) value.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology: Immunocompromised mice are implanted with human prostate cancer cells or patient-derived xenografts (PDXs). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Detailed Protocol Steps:
-
Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells into the flanks of immunocompromised mice.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage) and vehicle control daily.
-
Efficacy Evaluation: Monitor tumor volume, body weight, and overall health of the mice. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker assessment).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor effect.
Visualizing Signaling Pathways and Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the points of intervention for different classes of inhibitors.
Caption: Simplified diagram of the androgen receptor signaling pathway and points of inhibition.
Experimental Workflow for Compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel AR inhibitor.
Caption: A streamlined workflow for the preclinical assessment of novel AR inhibitors.
Conclusion
While information on "this compound" is not currently available in the public domain, the framework presented here provides a comprehensive guide for the cross-validation and comparative analysis of androgen receptor inhibitors. The development of novel agents with distinct mechanisms of action, such as AR degraders and NTD inhibitors, holds promise for overcoming the challenge of resistance in prostate cancer therapy. Rigorous preclinical and clinical evaluation, following standardized experimental protocols, is essential for validating the efficacy and safety of these next-generation therapeutics.
References
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. Bicalutamide | Macmillan Cancer Support [macmillan.org.uk]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Bicalutamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. urotoday.com [urotoday.com]
- 7. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of androgen receptor antagonism by bicalutamide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Bicalutamide in advanced prostate cancer. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An evaluation of bicalutamide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Canberra IP [canberra-ip.com]
Comparative Analysis of Novel Androgen Receptor Inhibitors in Prostate Cancer Treatment
Introduction
As of late 2025, a thorough review of published literature and clinical trial registries does not yield any information on a compound named "Gumelutamide monosuccinate." It is possible that this is an internal codename for a preclinical or early-phase investigational drug not yet disclosed publicly.
This guide has been developed to provide a comparative framework for researchers, scientists, and drug development professionals. In the absence of data for this compound, this document will compare the leading second-generation androgen receptor (AR) inhibitors: enzalutamide (B1683756), apalutamide (B1683753), and darolutamide (B1677182). These agents represent the current standard of care in various stages of advanced prostate cancer and serve as the primary benchmark against which any new therapeutic, such as a hypothetical this compound, would be evaluated.
The following sections detail the mechanism of action, pivotal clinical trial data, and experimental protocols for these established therapies, offering a template for head-to-head comparison.
Mechanism of Action: Second-Generation Androgen Receptor Inhibition
Prostate cancer growth is largely driven by androgens stimulating the androgen receptor. While first-generation antiandrogens like bicalutamide (B1683754) competitively inhibit androgen binding, second-generation agents exhibit a more comprehensive blockade of the AR signaling pathway.[1][2]
Enzalutamide, apalutamide, and darolutamide share a multi-pronged mechanism of action:
-
Potent inhibition of androgen binding: They bind to the ligand-binding domain of the AR with significantly higher affinity than first-generation agents.[1]
-
Prevention of nuclear translocation: They prevent the AR from moving from the cytoplasm into the nucleus.[1][3]
-
Impaired DNA binding: They disrupt the interaction of the AR with androgen response elements (AREs) on the DNA.[4]
-
Inhibition of coactivator recruitment: They block the recruitment of proteins necessary for the transcription of androgen-dependent genes.[4]
Darolutamide is noted to have a distinct chemical structure that results in a lower propensity to cross the blood-brain barrier, which may contribute to a different central nervous system side effect profile.[5]
Head-to-Head Comparison: Efficacy in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
The primary indication for the initial approval of all three agents was for the treatment of patients with high-risk non-metastatic castration-resistant prostate cancer (nmCRPC).[6][7] While no direct head-to-head randomized trials have been published, data from their respective pivotal Phase III trials (SPARTAN for apalutamide, PROSPER for enzalutamide, and ARAMIS for darolutamide) provide a basis for comparison.[5]
Table 1: Key Efficacy Outcomes from Pivotal Phase III nmCRPC Trials
| Endpoint | Apalutamide (SPARTAN) | Enzalutamide (PROSPER) | Darolutamide (ARAMIS) |
| Primary Endpoint: Metastasis-Free Survival (MFS) | |||
| Median MFS (Drug Arm) | 40.5 months[8][9] | 36.6 months[7] | 40.4 months[10][11] |
| Median MFS (Placebo Arm) | 16.2 months[8][9] | 14.7 months[7] | 18.4 months[10][11] |
| Hazard Ratio (HR) vs. Placebo | 0.28 (95% CI, 0.23-0.35)[8] | 0.29 (95% CI, 0.24-0.35) | 0.41 (95% CI, 0.34-0.50)[11] |
| Key Secondary Endpoint: Overall Survival (OS) | |||
| Median OS (Drug Arm) | 73.9 months[12] | Not Reached (at final analysis) | Not Reached (at final analysis) |
| Median OS (Placebo Arm) | 59.9 months[12] | Not Reached (at final analysis) | Not Reached (at final analysis) |
| Hazard Ratio (HR) vs. Placebo | 0.78 (95% CI, 0.64-0.96)[12] | 0.73 (95% CI, 0.61-0.89) | 0.69 (95% CI, 0.53-0.88)[13] |
| 3-Year Survival Rate | Not Reported | Not Reported | 83% (vs. 77% for Placebo)[13] |
| 4-Year Survival Rate | 72.1% (vs. 64.7% for Placebo)[14] | Not Reported | Not Reported |
Note: Cross-trial comparisons should be interpreted with caution due to potential differences in trial populations and methodologies.
Network meta-analyses and real-world evidence studies suggest comparable efficacy in terms of survival outcomes among the three agents, with potential differences in safety and tolerability profiles.[15][16][17] For instance, the DEAR real-world evidence study suggested that treatment with darolutamide was associated with lower rates of treatment discontinuation and progression to metastatic disease compared with enzalutamide and apalutamide.[18][19][20]
Comparative Safety and Tolerability
The selection of a second-generation AR inhibitor often involves consideration of the patient's comorbidities and the distinct safety profile of each drug.
Table 2: Incidence of Common and Key Adverse Events of Special Interest (All Grades, %)
| Adverse Event | Apalutamide (SPARTAN) | Enzalutamide (PROSPER) | Darolutamide (ARAMIS) | Placebo (Pooled) |
| Fatigue | 47% | 33% | 12.1% | ~24% |
| Hypertension | 25% | 12% | 6.6% | ~12% |
| Rash | 24%[8] | 6% | 2.9% | ~6% |
| Falls | 16% | 14% | 4.2% | ~9% |
| Fractures | 12% | 10% | 5.5% | ~6% |
| Dizziness/Vertigo | 11% | 12% | 4.0% | ~6% |
| Seizure | 0.2% | 0.1% | 0.2% | 0.2% |
Data compiled from respective pivotal trial publications. Placebo data is an approximate average for context and varies between trials.[1][5][16]
Indirect comparisons suggest that darolutamide may have a more favorable safety profile regarding falls, fractures, rash, dizziness, and fatigue compared to apalutamide and enzalutamide.[5][16]
Experimental Protocols: Pivotal Phase III Trials
The following provides a generalized overview of the methodologies used in the pivotal nmCRPC trials. Any head-to-head study of a new agent like this compound would likely follow a similar design.
Trial Design: Phase III, multicenter, randomized, double-blind, placebo-controlled.
Patient Population:
-
Inclusion Criteria:
-
Histologically confirmed adenocarcinoma of the prostate.
-
Non-metastatic, castration-resistant disease (nmCRPC), confirmed by imaging.
-
Serum testosterone (B1683101) at castrate levels (< 50 ng/dL).
-
High risk of developing metastases, defined by a prostate-specific antigen (PSA) doubling time (PSADT) of ≤ 10 months.[9][14][21]
-
ECOG performance status of 0 or 1.
-
-
Exclusion Criteria:
-
Evidence of distant metastatic disease.
-
History of seizure or conditions predisposing to seizure (a key exclusion for SPARTAN and PROSPER).[1]
-
Prior treatment with other novel hormonal therapies or chemotherapy for prostate cancer.
-
Randomization and Treatment:
-
Patients were typically randomized in a 2:1 ratio to receive the active drug or a matching placebo.[10][12]
-
All patients continued on their background androgen deprivation therapy (ADT).
-
Dosages:
Endpoints:
-
Primary Endpoint: Metastasis-Free Survival (MFS), defined as the time from randomization to the first evidence of distant metastasis on imaging or death from any cause.[14]
-
Key Secondary Endpoints: Overall Survival (OS), time to PSA progression, time to first use of cytotoxic chemotherapy, and safety/tolerability.[11][14]
Assessments:
-
Tumor assessments (CT, MRI, and bone scans) were performed at baseline and at regular intervals (e.g., every 16 weeks) to screen for metastasis.
-
PSA levels were monitored regularly (e.g., every 4-8 weeks).
-
Adverse events were monitored and graded according to standard criteria (e.g., CTCAE).
References
- 1. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 2. Frontiers | Exploring anti-androgen therapies in hormone dependent prostate cancer and new therapeutic routes for castration resistant prostate cancer [frontiersin.org]
- 3. Table 3, Key Characteristics of Darolutamide, Enzalutamide, Apalutamide, and Abiraterone - Darolutamide (Nubeqa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. auajournals.org [auajournals.org]
- 6. expertperspectives.com [expertperspectives.com]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. ascopubs.org [ascopubs.org]
- 10. urotoday.com [urotoday.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Overall Survival With Apalutamide in Nonmetastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. urotoday.com [urotoday.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Indirect Comparison of Darolutamide versus Apalutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cancernetwork.com [cancernetwork.com]
- 19. targetedonc.com [targetedonc.com]
- 20. urotoday.com [urotoday.com]
- 21. Efficacy and safety outcomes of darolutamide in patients with non-metastatic castration-resistant prostate cancer with comorbidities and concomitant medications from the randomised phase 3 ARAMIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Gumelutamide Monosuccinate: Data Not Publicly Available
A comprehensive review of publicly accessible scientific literature, clinical trial databases, and other scholarly resources has revealed no information on a compound referred to as "gumelutamide monosuccinate." As a result, a direct comparison of this agent against the current standards of care for metastatic castration-resistant prostate cancer (mCRPC) cannot be provided at this time.
The established therapeutic landscape for mCRPC is well-documented, with several key agents forming the backbone of current treatment protocols. These include second-generation androgen receptor antagonists and androgen synthesis inhibitors. To provide a relevant framework for researchers, scientists, and drug development professionals, this guide will outline the mechanisms and clinical data for these established standards of care.
Standard of Care in Metastatic Castration-Resistant Prostate Cancer
The primary treatment modalities for mCRPC revolve around targeting the androgen receptor (AR) signaling pathway, which remains a key driver of disease progression even in a castrate environment. The mainstays of therapy include:
-
Androgen Receptor Antagonists: These agents directly bind to the androgen receptor, preventing its activation by androgens.
-
Androgen Synthesis Inhibitors: These drugs block the production of androgens, thereby reducing the ligands that can activate the androgen receptor.
A summary of the leading drugs in these classes is presented below.
Key Therapeutic Agents in mCRPC
| Drug Class | Agent | Mechanism of Action | Key Efficacy Endpoints |
| Androgen Receptor Antagonist | Enzalutamide (B1683756) | Competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs AR binding to DNA.[1][2][3][4] | Improved overall survival and progression-free survival in both chemotherapy-naïve and post-chemotherapy settings.[1] |
| Androgen Synthesis Inhibitor | Abiraterone (B193195) Acetate (B1210297) | Inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby decreasing the production of testosterone (B1683101) and other androgens.[5][6][7] | Demonstrated improvement in overall survival in patients with mCRPC. |
Signaling Pathways of Standard of Care Agents
The following diagrams illustrate the mechanisms of action for enzalutamide and abiraterone acetate within the context of the androgen receptor signaling pathway.
Caption: Mechanism of Action of Enzalutamide in blocking androgen receptor signaling.
Caption: Mechanism of Action of Abiraterone Acetate in inhibiting androgen biosynthesis.
Experimental Protocols
Detailed experimental protocols for the clinical trials that established the efficacy and safety of enzalutamide and abiraterone acetate are publicly available. For instance, the methodologies for pivotal trials such as AFFIRM (NCT009AFFIRM) and COU-AA-301 (NCT00638690) for post-chemotherapy mCRPC, and PREVAIL (NCT01212991) and COU-AA-302 (NCT00887198) for chemotherapy-naïve mCRPC, can be found in their respective publications and on clinical trial registries. These protocols typically include detailed inclusion and exclusion criteria, treatment regimens, endpoints, and statistical analysis plans.
Conclusion
While a direct comparative analysis involving gumelutamide (B12397225) monosuccinate is not feasible due to the absence of public data, the existing standards of care, enzalutamide and abiraterone acetate, provide a robust benchmark for any emerging therapeutic in the mCRPC landscape. Both have well-characterized mechanisms of action and extensive clinical data supporting their use. Future evaluations of novel agents will necessitate rigorous, well-designed studies to demonstrate comparable or superior efficacy and safety against these established treatments. Should information on this compound become available, a similar evidence-based comparison will be warranted.
References
- 1. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicalutamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Bicalutamide in advanced prostate cancer. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bicalutamide | Macmillan Cancer Support [macmillan.org.uk]
Independent Verification of Preclinical Data: A Comparative Analysis of Gumelutamide Monosuccinate for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, "Gumelutamide monosuccinate" is not a recognized compound in publicly available scientific literature. This guide has been developed based on the hypothesis that this compound is an investigational androgen receptor (AR) antagonist, with a potential secondary mechanism related to succinate (B1194679) metabolism, as suggested by its name. The preclinical data for established prostate cancer therapeutics—Enzalutamide, Abiraterone Acetate, and Bicalutamide—are presented here as a benchmark for comparison against which any future data on this compound could be evaluated.
Executive Summary
Prostate cancer remains a significant challenge in oncology, with therapies targeting the androgen receptor (AR) signaling pathway forming the cornerstone of treatment. This guide provides a comparative overview of the preclinical data for leading AR-targeted therapies to serve as a reference for the evaluation of novel agents like the hypothetical this compound. We present key preclinical metrics for Enzalutamide, Abiraterone Acetate, and Bicalutamide, and discuss the potential role of succinate metabolism in prostate cancer, a pathway potentially modulated by this compound. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate independent verification and further research.
Comparative Preclinical Efficacy
The following tables summarize key quantitative data from preclinical studies of established antiandrogen therapies. This data provides a framework for assessing the potential efficacy of new chemical entities such as this compound.
Table 1: In Vitro Androgen Receptor Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Enzalutamide | Androgen Receptor | Competitive Radioligand Binding | ~20-40 | [1] |
| Bicalutamide | Androgen Receptor | Competitive Radioligand Binding | ~160 | [1] |
| Abiraterone Acetate | CYP17A1 | Enzyme Inhibition Assay | ~2.5 | [2] |
| Hypothetical this compound | Androgen Receptor | - | - | - |
Table 2: In Vivo Antitumor Activity in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Enzalutamide | LNCaP | 10 mg/kg/day, p.o. | >90 | [3] |
| Bicalutamide | Dunning R3327H | 25 mg/kg/day, p.o. | Significant reduction | [4] |
| Abiraterone Acetate | LAPC-4 | 50 mg/kg/day, p.o. | Significant inhibition | - |
| Hypothetical this compound | - | - | - | - |
Mechanism of Action and Signaling Pathways
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of genes involved in prostate cell growth and survival.[5][6] In prostate cancer, this pathway is often hyperactivated.
Enzalutamide and Bicalutamide are direct AR antagonists that competitively inhibit the binding of androgens to the AR.[1][7] Enzalutamide has a multi-faceted mechanism, also inhibiting AR nuclear translocation and DNA binding.[3] Abiraterone Acetate acts upstream by inhibiting CYP17A1, an enzyme crucial for androgen synthesis in the testes, adrenal glands, and within the tumor itself.[2]
Hypothetical Role of Succinate Metabolism in Prostate Cancer
Recent studies have highlighted the role of metabolic alterations in prostate cancer progression. Notably, succinate, a key intermediate in the TCA cycle, has been implicated in promoting the malignant potential of prostate cancer cells.[8][9] Elevated extracellular succinate can be taken up by cancer cells, fueling mitochondrial respiration and promoting migration, invasion, and colony formation.[8][9] A hypothetical agent like this compound might leverage this dependency.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound to the androgen receptor.
Methodology:
-
Receptor Preparation: A source of androgen receptor is required, typically from rat prostate cytosol or a recombinant human AR protein.[10]
-
Incubation: The AR preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881 or [3H]-DHT) and varying concentrations of the test compound.[11][12]
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and unbound radioligand are separated using techniques like filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[11]
In Vivo Prostate Cancer Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.
Methodology:
-
Cell Implantation: Human prostate cancer cells (e.g., LNCaP for androgen-sensitive or PC-3 for castration-resistant models) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID).[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Animals are randomized into groups and treated with the investigational drug, a positive control (e.g., Enzalutamide), and a vehicle control. Dosing is typically performed daily via oral gavage or intraperitoneal injection.
-
Monitoring: Tumor dimensions and animal body weights are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).
-
Efficacy Calculation: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion and Future Directions
The preclinical data for Enzalutamide, Abiraterone Acetate, and Bicalutamide set a high bar for new therapies targeting the androgen receptor pathway. Any novel agent, such as the hypothetical this compound, would need to demonstrate comparable or superior efficacy and safety in these established models. Furthermore, the potential to target metabolic vulnerabilities in prostate cancer, such as the reliance on succinate, represents an exciting and underexplored therapeutic avenue. Detailed characterization of the mechanism of action, including its effects on both AR signaling and cancer cell metabolism, will be crucial for the development of such next-generation prostate cancer drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for these critical investigations.
References
- 1. urotoday.com [urotoday.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Succinate Anaplerosis Has an Onco-Driving Potential in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 13. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Signaling: A Comparative Analysis of Succinate and Bicalutamide
In the landscape of cellular signaling and drug development, understanding the precise mechanisms of action and ensuring the reproducibility of experimental findings are paramount. This guide provides a comparative analysis of two distinct signaling pathways: one activated by the metabolite succinate (B1194679) and the other inhibited by the anti-androgen drug bicalutamide (B1683754). While "Gumelutamide monosuccinate" did not yield specific experimental data in the current literature, we will delve into the well-documented effects of succinate and bicalutamide to provide researchers, scientists, and drug development professionals with a framework for experimental design and data comparison.
Section 1: Succinate Signaling via SUCNR1/GPR91
Succinate, a key intermediate in the Krebs cycle, also functions as an extracellular signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91).[1][2] This signaling is context-dependent, varying with cellular metabolism and subcellular localization of the receptor.[1]
Mechanism of Action:
Succinate binding to SUCNR1 activates both Gi and Gq signaling pathways.[1][2]
-
Gi pathway: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
-
Gq pathway: The Gq pathway activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of the MAPK and PKC pathways.[2]
This dual coupling allows succinate to modulate a variety of cellular processes, including energy homeostasis and inflammation.[1]
Experimental Workflow for Studying Succinate Signaling:
Section 2: Bicalutamide and Androgen Receptor Signaling
Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer.[3][4] It acts as a competitive antagonist of the androgen receptor (AR), inhibiting the downstream signaling that promotes the growth of prostate cancer cells.[4][5]
Mechanism of Action:
Bicalutamide competes with androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR.[4][5] This binding prevents the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent regulation of target gene expression.[5]
Signaling Pathway of Androgen Receptor and Inhibition by Bicalutamide:
Section 3: Comparative Experimental Data
To ensure the reproducibility of experiments, it is crucial to compare key quantitative data from standardized assays. The following tables summarize representative data for succinate and bicalutamide based on published studies.
Table 1: Receptor Binding and Cellular Responses
| Parameter | Succinate (on SUCNR1) | Bicalutamide (on AR) | Reference |
| Receptor Target | SUCNR1 (GPR91) | Androgen Receptor (AR) | [1][2][5] |
| Effect on cAMP | Potent inhibition of forskolin-stimulated cAMP | No direct effect on cAMP | [2][5] |
| Effect on MAPK | Stimulates phosphorylation of ERK and JNK | Inhibits androgen-stimulated gene expression | [2][5] |
| Cellular Outcome | Increased intracellular Ca2+, NO secretion; Decreased PGE2 secretion | Inhibition of androgen-dependent cell growth | [2][3][5] |
Table 2: In Vivo Efficacy
| Compound | Model | Dosage | Effect | Reference |
| Bicalutamide | Dunning R3327H rat prostate tumors | 25 mg/kg daily (oral) | Significant reduction in tumor growth | [3] |
| Bicalutamide | Immature castrated male rats | 0.25 mg/kg (oral) | Profound inhibition of accessory sex organ growth | [5] |
Section 4: Detailed Experimental Protocols
Reproducibility is contingent on detailed and accurate experimental protocols. Below are outlines for key assays.
Protocol 1: cAMP Inhibition Assay (for Succinate)
-
Cell Culture: Culture urothelial cells expressing SUCNR1 in appropriate media.
-
Stimulation: Pre-incubate cells with succinate at various concentrations.
-
Forskolin (B1673556) Treatment: Stimulate cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production by succinate.
Protocol 2: Androgen Receptor Competitive Binding Assay (for Bicalutamide)
-
Receptor Preparation: Prepare cell lysates or purified androgen receptor.
-
Ligand Incubation: Incubate the receptor preparation with a radiolabeled androgen (e.g., [3H]-DHT) in the presence of increasing concentrations of bicalutamide.
-
Separation: Separate receptor-bound from unbound radioligand.
-
Quantification: Measure the amount of bound radioligand using scintillation counting.
-
Data Analysis: Determine the IC50 value of bicalutamide, representing the concentration required to inhibit 50% of the radiolabeled androgen binding.
Protocol 3: Cell Proliferation Assay (for Bicalutamide)
-
Cell Seeding: Seed androgen-sensitive prostate cancer cells (e.g., LNCaP) in 96-well plates.
-
Treatment: Treat cells with a stimulating androgen (e.g., R1881) in the presence or absence of varying concentrations of bicalutamide.
-
Incubation: Incubate for a defined period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a standard method such as MTT or WST-1 assay.
-
Data Analysis: Determine the effect of bicalutamide on androgen-stimulated cell proliferation and calculate the EC50 for inhibition.
Conclusion
This guide provides a comparative overview of the signaling pathways and experimental considerations for succinate and bicalutamide. While the specific compound "this compound" remains to be characterized in the scientific literature, the principles of rigorous experimental design, detailed protocol reporting, and quantitative data comparison outlined here are universally applicable. By adhering to these standards, researchers can enhance the reproducibility and reliability of their findings in the dynamic field of drug discovery and development.
References
- 1. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate, increased in metabolic syndrome, activates GPR91 receptor signaling in urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Next-Generation Androgen Receptor Inhibitors for Prostate Cancer
A head-to-head comparison of Gumelutamide (B12397225) Monosuccinate with leading next-generation androgen receptor (AR) inhibitors, including enzalutamide, apalutamide, and darolutamide (B1677182), is currently not feasible due to the lack of publicly available data on Gumelutamide Monosuccinate. Extensive searches for preclinical and clinical information on this compound have not yielded any relevant scientific literature or trial data.
This guide therefore provides a comprehensive comparison of the three established next-generation androgen receptor inhibitors: enzalutamide, apalutamide, and darolutamide. These agents have significantly advanced the treatment landscape for prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC). The following sections present a detailed overview of their mechanisms of action, comparative preclinical and clinical data, and the experimental protocols used to generate this information. Researchers and drug development professionals can use this guide as a reference and a template for evaluating novel AR inhibitors like this compound as data becomes available.
Mechanism of Action
Enzalutamide, apalutamide, and darolutamide are all potent, orally administered, non-steroidal antiandrogen agents.[1][2][3] While sharing a common therapeutic target in the androgen receptor, they exhibit distinct chemical structures. Their primary mechanism involves competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the ligand-binding domain of the AR.[4][5] This action prevents the conformational changes required for receptor activation.
Furthermore, these next-generation inhibitors disrupt multiple subsequent steps in the AR signaling cascade. They impair the nuclear translocation of the AR, inhibit the binding of the AR to androgen response elements (AREs) on DNA, and block the recruitment of coactivator proteins necessary for the transcription of androgen-dependent genes.[6][7][8][9] This multi-faceted inhibition of the AR pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.[5]
Data Presentation
The following tables summarize key quantitative data for enzalutamide, apalutamide, and darolutamide, with placeholders for this compound.
Table 1: Comparative Preclinical Data
| Parameter | This compound | Enzalutamide | Apalutamide | Darolutamide |
| AR Binding Affinity (IC50, nM) | Data not available | ~20-30 | 16[5][10] | 26[11] |
| AR Transcriptional Inhibition (IC50, nM) | Data not available | ~36 | ~30-40 | 38[11] |
| In Vivo Tumor Growth Inhibition | Data not available | Significant reduction in CRPC xenograft models.[12] | Dose-dependent tumor regression in CRPC xenograft models, more effective than bicalutamide.[10] | Marked reduction in growth of cell line-derived and patient-derived xenografts.[13] |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Enzalutamide | Apalutamide | Darolutamide |
| Bioavailability | Data not available | ~84% | ~100%[10] | Low, administration with food required.[2] |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 1-2 hours | 2 hours[10] | 3-5 hours (fasted), 3-8 hours (fed).[14] |
| Plasma Protein Binding | Data not available | ~98%[4] | 96% | 92%[14] |
| Major Metabolizing Enzymes | Data not available | CYP2C8, CYP3A4[4] | CYP2C8, CYP3A4 | CYP3A4, UGT1A9, UGT1A1[14] |
| Elimination Half-life | Data not available | ~5.8 days | ~3 days | ~20 hours |
Table 3: Comparative Clinical Efficacy in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
| Parameter | This compound | Enzalutamide (PROSPER Trial) | Apalutamide (SPARTAN Trial) | Darolutamide (ARAMIS Trial) |
| Metastasis-Free Survival (MFS) | Data not available | 36.6 months vs 14.7 months with placebo. | 40.5 months vs 16.2 months with placebo. | 40.4 months vs 18.4 months with placebo. |
| Overall Survival (OS) | Data not available | Improved vs placebo. | Improved vs placebo. | Significantly improved vs placebo. |
Note: The clinical trial data presented are from pivotal Phase 3 trials and are not from direct head-to-head comparisons. Indirect comparisons suggest comparable efficacy in MFS among the three drugs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are generalized protocols for key experiments used in the evaluation of androgen receptor inhibitors.
Androgen Receptor Binding Assay
This assay determines the affinity of a compound for the androgen receptor.
-
Preparation of AR Source: Human androgen receptors are typically sourced from recombinant expression systems or prostate cancer cell lines (e.g., LNCaP).
-
Radioligand Binding: A constant concentration of a radiolabeled androgen, such as [3H]-dihydrotestosterone, is incubated with the AR preparation.
-
Competitive Binding: Increasing concentrations of the test compound (e.g., this compound, enzalutamide) are added to compete with the radioligand for binding to the AR.
-
Separation and Detection: The bound and free radioligand are separated, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine the binding affinity.
In Vitro AR Transcriptional Activity Assay
This assay measures the ability of a compound to inhibit androgen-induced gene expression.
-
Cell Culture: Prostate cancer cells expressing the AR (e.g., LNCaP) are cultured in appropriate media.
-
Reporter Gene Construct: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.
-
Treatment: Cells are treated with an androgen (e.g., DHT) to stimulate transcription, in the presence or absence of varying concentrations of the test compound.
-
Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the androgen-induced luciferase activity, is determined.
In Vivo Xenograft Tumor Growth Study
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human prostate cancer cells (e.g., VCaP) are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at various doses.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated for each treatment group compared to the control group.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the comparison of androgen receptor inhibitors.
Caption: Simplified Androgen Receptor (AR) Signaling Pathway and points of inhibition by next-generation ARIs.
Caption: Generalized experimental workflow for the development of an Androgen Receptor Inhibitor.
References
- 1. Giredestrant - Wikipedia [en.wikipedia.org]
- 2. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. oncoc4.com [oncoc4.com]
- 6. Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti-PD-1 in Advanced Solid Tumors and NSCLC, Trial ID ONC-392-001 | BioNTech | [clinicaltrials.biontech.com]
- 7. ascopubs.org [ascopubs.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. OncoC4, Inc. Reports Phase Ia Data on Safety and Clinical Activities of ONC-392 (Nextgen Anti-CTLA-4) Monotherapy for Stage IV Solid Tumors - BioSpace [biospace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. oncoc4.com [oncoc4.com]
- 12. nortonhealthcareprovider.com [nortonhealthcareprovider.com]
- 13. onclive.com [onclive.com]
- 14. onclive.com [onclive.com]
Safety Operating Guide
Essential Safety and Handling Guidelines for Gumelutamide Monosuccinate
Disclaimer: No specific Safety Data Sheet (SDS) for Gumelutamide monosuccinate was found. The following guidance is based on the safety protocols for similar anti-androgen compounds, such as Bicalutamide, and general best practices for handling cytotoxic or hazardous pharmaceutical agents. Researchers should always consult their institution's safety plan and conduct a risk assessment before handling any new compound.
This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to reduce exposure to hazardous drug aerosols and residues. The selection of PPE should be based on a thorough risk assessment.[1][2] Disposable PPE should not be reused, and any reusable PPE must be decontaminated after use.[1][2]
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested gloves (e.g., ASTM D6978 certified) | Protects against skin contact and absorption. Double gloving provides an extra layer of safety. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric | Prevents contamination of personal clothing and skin. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Face Shield | Required when there is a risk of splashing | Provides a full barrier for the face against splashes. |
| Respiratory Protection | N95 respirator or higher | Necessary when handling powders outside of a containment device to prevent inhalation. |
Handling Procedures
All handling of this compound powder should be conducted in a designated area and within a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE), to minimize airborne particles.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Verify that the C-PEC is functioning correctly.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
-
Weighing and Reconstitution:
-
Conduct all manipulations of the powder, including weighing and reconstitution, within the C-PEC.
-
Use a dedicated set of utensils (spatula, weighing paper, etc.) for this compound.
-
If reconstitution is required, slowly add the diluent to the powder to avoid aerosolization.
-
-
Post-Handling:
-
Carefully wipe down all surfaces within the C-PEC with an appropriate deactivating and cleaning agent.
-
Dispose of all contaminated materials, including gloves, gown, and absorbent pads, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Handling Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
